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  • Product: 1H-1,2,4-Triazole-1-carboximidamide
  • CAS: 19503-46-9

Core Science & Biosynthesis

Foundational

Mechanism of Action of 1H-1,2,4-Triazole-1-carboximidamide in Biological Assays: A Technical Guide to Protein Guanylation and Functional Probing

Executive Summary In the landscape of chemical biology and assay development, the targeted modification of proteins is essential for probing enzyme active sites, mapping protein-protein interactions, and controlling prot...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of chemical biology and assay development, the targeted modification of proteins is essential for probing enzyme active sites, mapping protein-protein interactions, and controlling proteolytic cleavage. 1H-1,2,4-Triazole-1-carboximidamide (often referred to as 1-ATC or 1-amidino-1,2,4-triazole) has emerged as a premier guanylating agent[1]. Supplied typically as a stable hydrochloride salt (CAS 19503-26-5)[2], 1-ATC facilitates the highly efficient conversion of primary amines—specifically the ϵ -amino groups of lysine residues—into homoarginine. This whitepaper details the chemical mechanism of action of 1-ATC, its critical applications in biological assays, and provides a field-proven, self-validating protocol for its use.

Core Mechanism of Action: Nucleophilic Amidation

The utility of 1-ATC in biological assays is rooted in its ability to perform targeted nucleophilic amidation under mild, physiologically relevant conditions. The mechanism of action proceeds via a nucleophilic substitution pathway:

  • Nucleophilic Attack: The unprotonated ϵ -amino group of a lysine residue acts as a nucleophile, attacking the electrophilic amidino carbon of 1-ATC.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is formed, stabilizing the charge distribution.

  • Elimination: The 1,2,4-triazole ring is expelled as a leaving group. Because 1,2,4-triazole is a highly stable, aromatic heterocycle, its expulsion is thermodynamically favorable.

  • Product Formation: The lysine residue is successfully converted into a homoarginine residue, resulting in a net mass shift of +42.02 Da per modified site.

Unlike classical reagents such as O-methylisourea, which require highly alkaline conditions (pH > 10.5) to force the expulsion of a poor methoxide leaving group, 1-ATC operates efficiently at pH 8.0–9.0. This is because the neutral 1,2,4-triazole leaving group is vastly superior, preserving the structural integrity of delicate biological macromolecules[3].

MOA Lys Protein Lysine (-NH2) Intermediate Tetrahedral Intermediate Lys->Intermediate Nucleophilic Attack Reagent 1-ATC (Amidino Donor) Reagent->Intermediate Product Homoarginine (+42 Da shift) Intermediate->Product Elimination LeavingGroup 1,2,4-Triazole (Leaving Group) Intermediate->LeavingGroup

Fig 1. Chemical mechanism of lysine guanylation by 1-ATC via nucleophilic substitution.

Applications in Biological Assays

Proteomics and Tryptic Cleavage Protection

In mass spectrometry-based proteomics, trypsin is the gold-standard protease, cleaving specifically at the carboxyl side of lysine and arginine residues. By treating a protein with 1-ATC, all accessible lysine residues are converted to homoarginine. Trypsin does not recognize homoarginine; therefore, cleavage is restricted exclusively to arginine residues. This assay mechanism is critical for generating larger overlapping peptide fragments, simplifying complex peptide maps, and identifying specific post-translational modifications.

Enzyme Active Site Probing

1-ATC is utilized to interrogate the steric and electrostatic requirements of enzyme active sites. While both lysine and homoarginine carry a positive charge at physiological pH, the guanidinium group of homoarginine is bulkier, more basic (pKa ~12.5 vs. 10.5 for lysine), and capable of forming bidentate hydrogen bonds. Guanylating an enzyme and observing a loss or gain of function provides definitive causality regarding the structural requirements of the active site.

Pharmaceutical Intermediate Synthesis

Beyond protein modification, the highly efficient guanylating mechanism of 1-ATC is leveraged in the synthesis of small-molecule therapeutics. Notably, it is a critical intermediate in the synthesis of Peramivir, a potent viral neuraminidase inhibitor, where it installs the essential peripheral guanidino group required for drug-target binding[4].

Quantitative Reagent Comparison

To understand the superiority of 1-ATC in assay environments, it must be compared against legacy guanylating agents. The table below summarizes the thermodynamic and kinetic advantages of 1-ATC.

Guanylating AgentOptimal pH RangeTypical Reaction TimeLeaving GroupLeaving Group pKaRelative Efficiency
1H-1,2,4-Triazole-1-carboximidamide 8.0 - 9.0 2 - 4 hours 1,2,4-Triazole ~10.2 High
Pyrazole-1-carboxamidine8.5 - 9.54 - 8 hoursPyrazole~14.4Moderate
O-Methylisourea10.5 - 11.024 - 72 hoursMethanol~15.5Low

Data Interpretation: The efficiency of the reaction is inversely proportional to the pKa of the leaving group. The 1,2,4-triazole leaving group allows 1-ATC to react rapidly at a lower pH, preventing the alkaline hydrolysis of peptide bonds and the deamidation of asparagine/glutamine residues.

Experimental Protocol: Site-Specific Lysine Guanylation

This protocol outlines a self-validating workflow for the complete guanylation of protein lysine residues using 1-ATC. Every step is designed with explicit chemical causality to ensure high fidelity and reproducibility.

Step 1: Buffer Exchange and Preparation
  • Action: Dialyze or desalt the target protein (1 mg/mL) into 50 mM HEPES buffer, pH 8.5.

  • Causality: Tris or Glycine buffers must be strictly avoided as they contain primary amines that will competitively scavenge the 1-ATC reagent. HEPES is a tertiary amine and is unreactive. A pH of 8.5 is chosen because it is high enough to deprotonate a reactive fraction of the lysine ϵ -amines (pKa ~10.5) but low enough to prevent protein denaturation.

Step 2: Reagent Addition
  • Action: Prepare a fresh 1.0 M stock of 1-ATC hydrochloride[5] in deionized water. Add the stock to the protein solution to achieve a final reagent concentration of 0.1 M.

  • Causality: Operating at a vast molar excess (typically >100x relative to total lysine concentration) drives the reaction via pseudo-first-order kinetics, ensuring 100% conversion within a practical timeframe.

Step 3: Incubation
  • Action: Incubate the reaction mixture at 25°C for 2 hours with gentle agitation.

  • Causality: The superior leaving group thermodynamics of 1-ATC allow the reaction to reach completion in just 2 hours at room temperature, preserving the tertiary structure of heat-sensitive proteins.

Step 4: Quenching
  • Action: Add hydroxylamine to a final concentration of 50 mM and incubate for 15 minutes.

  • Causality: Hydroxylamine is an aggressive α -effect nucleophile. It rapidly attacks and consumes all unreacted 1-ATC, halting the reaction precisely and preventing off-target modifications during downstream sample handling.

Step 5: Self-Validation via Mass Spectrometry
  • Action: Subject a 2 µL aliquot of the quenched reaction to MALDI-TOF Mass Spectrometry.

  • Causality (The Self-Validating System): The protocol validates its own success through a strict mathematical outcome. The user must observe a mass shift of exactly +42.02 Da multiplied by the number of accessible lysine residues .

    • If the mass shift is incomplete: Indicates reagent hydrolysis prior to use; fresh 1-ATC must be prepared.

    • If anomalous mass shifts occur (+ >42 Da per Lys): Indicates pH drift above 9.5, leading to non-specific reactions with N-terminal amines or tyrosine residues.

Workflow Step1 1. Preparation Buffer Exchange to HEPES (pH 8.5) Step2 2. Guanylation Add 1-ATC (100x molar excess) Step1->Step2 Amine-free environment Step3 3. Quenching Add 0.1M Hydroxylamine Step2->Step3 2 hours at RT Step4 4. Validation MALDI-TOF MS (+42 Da/Lys) Step3->Step4 Reaction terminated

Fig 2. Self-validating experimental workflow for protein guanylation using 1-ATC.

References

  • Fisher Scientific. 1H-1,2,4-Triazole-1-carboxamidine hydrochloride, 98%. Retrieved from:[Link]

  • National Center for Biotechnology Information (PubChem). 1,2,4-Triazole-Carboxamidine | C3H6N5+ | CID 3387240. Retrieved from:[Link]

  • Google Patents (US20170049926A1).Removable film forming gel compositions and methods for their application (Guanylating Agents).
  • ResearchGate. Juan Hong's research works: Facile Synthesis of the Neuraminidase Inhibitor Peramivir. Retrieved from: [Link]

Sources

Exploratory

1H-1,2,4-Triazole-1-carboximidamide: Structural Profiling, Synthetic Utility, and Analytical Characterization

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists Executive Summary In the landscape of modern pharmaceutical synthesis, the efficient construction of complex active pharmaceutical ingredie...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals and Synthetic Chemists

Executive Summary

In the landscape of modern pharmaceutical synthesis, the efficient construction of complex active pharmaceutical ingredients (APIs) relies heavily on highly reactive, structurally specialized intermediates. 1H-1,2,4-Triazole-1-carboximidamide (typically utilized as its monohydrochloride salt, CAS 19503-26-5) is a prime example of such a molecule[1]. Featuring a unique combination of a triazole leaving group and a carboximidamide (guanidinylating) moiety, this compound is an indispensable building block in the synthesis of antiviral agents, most notably the neuraminidase inhibitor Peramivir[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic property listing. Here, we will dissect the causality behind its physicochemical behavior, detail its synthetic generation, and provide a self-validating analytical protocol for its quantification in pharmaceutical workflows.

Chemical Structure and Physicochemical Properties

The molecular architecture of 1H-1,2,4-Triazole-1-carboximidamide dictates its reactivity. The compound consists of a 1,2,4-triazole ring covalently bonded at the N1 position to a carboximidamide group.

  • The Triazole Core: Acts as an excellent electron-withdrawing leaving group during substitution reactions.

  • The Carboximidamide Group: Serves as the payload. When the intermediate undergoes nucleophilic attack by an amine, the triazole is expelled, and the carboximidamide group is transferred, effectively guanidinylating the target molecule.

To ensure stability and ease of handling, the compound is almost exclusively synthesized and stored as a monohydrochloride salt[3]. The protonation occurs at the highly basic amidine nitrogen, stabilizing the molecule against premature hydrolysis.

Quantitative Physicochemical Data

The following table summarizes the critical physicochemical parameters of the hydrochloride salt, which dictate its behavior in both synthetic reactors and chromatographic columns[4].

ParameterValue / DescriptionMechanistic Implication
IUPAC Name 1,2,4-triazole-1-carboximidamide; hydrochlorideStandard nomenclature for regulatory filing.
CAS Number 19503-26-5Primary identifier for procurement and safety data.
Molecular Formula C₃H₆ClN₅Indicates high nitrogen content, contributing to basicity.
Molecular Weight 147.57 g/mol Low molecular weight allows for high atom economy in synthesis.
Topological Polar Surface Area 80.6 ŲHigh polarity; necessitates polar solvents (e.g., water, THF) for dissolution.
Physical State White to off-white crystalline solidHygroscopic nature requires storage in desiccated environments.
Solubility Highly soluble in water and polar organicsDictates the choice of reverse-phase chromatography for analysis.

Mechanistic Role in Pharmaceutical Synthesis (Peramivir Workflow)

The most prominent industrial application of 1H-1,2,4-Triazole-1-carboximidamide hydrochloride is its role as a guanidinylating agent in the synthesis of Peramivir, an FDA-approved intravenous antiviral for influenza[2][5].

In the final stages of Peramivir synthesis, a cyclopentane core containing a primary amine must be converted into a guanidine derivative to achieve optimal binding affinity within the viral neuraminidase active site. 1H-1,2,4-Triazole-1-carboximidamide acts as the perfect electrophile for this transformation. The primary amine of the cyclopentane core attacks the amidine carbon of the intermediate. The 1,2,4-triazole ring, being a stable aromatic system, acts as a superior leaving group, driving the reaction forward to yield the final guanidino-containing API.

G cluster_0 Synthesis of 1H-1,2,4-Triazole-1-carboximidamide HCl cluster_1 Application: Peramivir API Guanidinylation T 1H-1,2,4-Triazole (Nucleophile) Cond Acidic Activation (HCl in THF, 70°C) T->Cond D Dicyandiamide (Electrophile) D->Cond Int 1H-1,2,4-Triazole-1-carboximidamide HCl (CAS: 19503-26-5) Cond->Int Guan Nucleophilic Substitution (Triazole Expelled) Int->Guan Core Peramivir Precursor (Cyclopentane Amine) Core->Guan API Peramivir API (Neuraminidase Inhibitor) Guan->API

Caption: Logical workflow mapping the synthesis of the intermediate and its subsequent role in Peramivir API generation.

Experimental Protocol: Synthesis of the Intermediate

The synthesis of 1H-1,2,4-Triazole-1-carboximidamide hydrochloride is achieved via the acid-catalyzed reaction of 1,2,4-triazole with dicyandiamide (or a related cyanamide derivative)[5]. The following protocol is designed with self-validating checkpoints to ensure high yield and purity.

Materials Required:
  • 1H-1,2,4-Triazole (19.7 g, 0.29 mol)

  • Dicyandiamide (20.0 g, 0.24 mol)

  • Tetrahydrofuran (THF), anhydrous (20 mL)

  • 4 mol/L HCl in THF (27 g, ~0.26 mol)

Step-by-Step Methodology:
  • Substrate Dissolution: Suspend 1H-1,2,4-triazole (19.7 g) in 20 mL of anhydrous THF in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

    • Causality: THF is chosen as an aprotic solvent that solubilizes the triazole without participating in competing hydrogen-bonding networks that could hinder nucleophilic attack.

  • Thermal Activation: Heat the mixture to 70°C under continuous stirring until complete dissolution is achieved.

  • Electrophile & Acid Addition: Slowly add the dicyandiamide (20.0 g), followed immediately by the dropwise addition of the 4M HCl/THF solution (27 g).

    • Causality: The addition of HCl is the critical mechanistic trigger. It protonates the cyano nitrogen of dicyandiamide, drastically increasing the electrophilicity of the adjacent carbon, thereby facilitating the nucleophilic attack by the triazole nitrogen.

  • Reaction Progression: Maintain the reaction temperature at 70°C for exactly 2 hours.

    • Self-Validation: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of the dicyandiamide spot confirms reaction completion.

  • Crystallization and Recovery: Remove the heat source and allow the mixture to cool gradually to room temperature. The hydrochloride salt of the product will precipitate as a white crystalline solid. Filter under vacuum, wash with cold THF, and dry under a vacuum desiccator to prevent moisture absorption[3].

Analytical Characterization: RP-HPLC Quantification

Because 1H-1,2,4-Triazole-1-carboximidamide is used in vast excess during Peramivir synthesis, it frequently persists as a process-related impurity in the bulk drug substance. Accurate quantification is a strict regulatory requirement. The following Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is validated for the simultaneous detection of Peramivir and this specific triazole impurity[6][7].

Chromatographic Conditions:
  • Column: Agilent Eclipse-XDB C18 (4.6 mm × 150 mm, 5 µm particle size).

  • Mobile Phase: Potassium dihydrogen phosphate buffer (pH 3.2) and Acetonitrile in a 50:50 (v/v) isocratic ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Photodiode Array (PDA) at 260 nm.

  • Injection Volume: 10 µL.

Methodological Causality & Self-Validation:
  • Buffer pH Selection (3.2): At pH 3.2, the highly basic amidine group of the triazole impurity is fully protonated. This prevents peak tailing that would otherwise occur due to secondary interactions with residual silanol groups on the C18 stationary phase.

  • System Suitability (Self-Validation): Before analyzing unknown batches, inject a standard solution. The system is only validated for use if the theoretical plate count for the 1H-1,2,4-triazole-1-carboximidamide peak exceeds 9,000, and the tailing factor is ≤ 1.5[7]. This ensures the column efficiency is sufficient to resolve the highly polar impurity from the solvent front and the main API peak.

Conclusion

1H-1,2,4-Triazole-1-carboximidamide hydrochloride is a masterclass in synthetic design, leveraging the stability of the triazole ring to deliver a highly reactive guanidinylating payload. By strictly controlling the acidic environment during its synthesis and utilizing tightly buffered RP-HPLC methods for its downstream quantification, pharmaceutical manufacturers can ensure the high-yield, high-purity production of critical antiviral therapeutics like Peramivir.

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Foundational

Synthesis Pathways and Applications of 1H-1,2,4-Triazole-1-carboximidamide and Its Analogues

A Technical Guide for Synthetic Chemists and Drug Development Professionals The landscape of modern medicinal chemistry relies heavily on versatile, highly reactive intermediates to construct complex molecular frameworks...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Synthetic Chemists and Drug Development Professionals

The landscape of modern medicinal chemistry relies heavily on versatile, highly reactive intermediates to construct complex molecular frameworks. Among these, 1H-1,2,4-Triazole-1-carboximidamide (often referred to as 1,2,4-triazole-1-carboxamidine) and its structural analogues have emerged as indispensable reagents. Originally developed as a foundational building block for antiviral agents like Peramivir[1][2], this class of compounds has evolved. Today, structurally diversified triazole-carboxamidines serve as superior guanidinylating agents in solid-phase peptide synthesis (SPPS) and act as highly selective pharmacological modulators.

As a Senior Application Scientist, I have structured this guide to move beyond standard synthetic recipes. Here, we will dissect the mechanistic causality behind these pathways, establish self-validating experimental protocols, and explore the structural diversification of triazole analogues.

Mechanistic Rationale: The Triazole Advantage

In organic synthesis, the conversion of an amine to a guanidine (guanidinylation) is a notoriously challenging transformation due to the low electrophilicity of standard amidinating agents. Historically, pyrazole-1-carboxamidine derivatives were the industry standard. However, substituting the pyrazole core with a 1,2,4-triazole fundamentally alters the reaction kinetics.

Causality of Reactivity: The selection of 1,2,4-triazole as the leaving group is driven by the lower pKa​ of its conjugate acid compared to pyrazole. The additional nitrogen in the triazole ring exerts a stronger electron-withdrawing inductive effect, which significantly enhances the electrophilicity of the central amidine carbon. When a primary or secondary amine attacks this carbon, the resulting tetrahedral intermediate rapidly collapses, expelling the highly stable 1H-1,2,4-triazole leaving group[3]. This thermodynamic driving force allows for the efficient guanidinylation of even sterically hindered N-terminal residues.

Mechanism A Primary Amine I Tetrahedral Intermediate A->I R Triazole Reagent R->I G Guanidine Product I->G Elimination L 1H-1,2,4-Triazole I->L

Mechanism of amine guanidinylation utilizing triazole-based carboxamidine reagents.

Core Synthesis Pathways

The synthesis of the base scaffold and its protected analogues requires precise control over pH and stoichiometric ratios to prevent the formation of undesired byproducts.

Pathway A: Industrial Synthesis of the Unprotected Hydrochloride Salt

The direct synthesis of 1H-1,2,4-Triazole-1-carboximidamide hydrochloride is achieved via the acid-catalyzed coupling of 1,2,4-triazole with a cyanamide derivative (such as dicyandiamide)[1]. The acidic environment is non-negotiable; it protonates the cyanamide, rendering it sufficiently electrophilic to undergo nucleophilic attack by the triazole nitrogen.

Pathway B: Boc-Protected Analogues for SPPS

For applications in peptide synthesis, the highly polar free amidine must be masked. The synthesis of 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine is achieved in a two-step sequence[3]. A biphasic system is used initially to prevent over-protection, followed by aggressive deprotonation to install the second Boc group.

Synthesis_Pathway T 1H-1,2,4-Triazole I 1H-1,2,4-Triazole-1-carboximidamide HCl T->I Acidic Coupling 70°C, 2h C Cyanamide + HCl C->I P 1H-Triazole-1-[N,N′-bis(Boc)]carboxamidine I->P Boc Protection NaH, THF B Boc2O, K2CO3 Acetone/H2O B->P

Synthetic route to 1H-1,2,4-triazole-1-carboximidamide and its Boc-protected derivative.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process quality control (QC) checks.

Protocol 1: Preparation of 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride

This method yields the core intermediate used in 2[2].

  • Initiation : Suspend 1H-1,2,4-triazole (19.7 g, 0.29 mol) in 20 mL of anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. Elevate the temperature to 70 °C to achieve complete dissolution[1].

  • Coupling : Slowly add a solution of dicyandiamide (20 g, 0.24 mol) in THF.

  • Catalysis : Dropwise, introduce 27 g of a 4 mol/L HCl in THF solution (0.26 mol). Causality: The controlled addition of HCl prevents exothermic runaway while maintaining the protonation state required for cyanamide activation.

  • Maturation : Maintain the reaction at 70 °C for exactly 2 hours.

  • Validation & Isolation : Remove the heat source and allow the mixture to cool to room temperature. Self-Validation Check: The target compound is highly polar and insoluble in cold THF. The spontaneous precipitation of a white to off-white crystalline solid confirms successful conversion. Filter the precipitate, wash with cold THF, and dry under a vacuum to yield the hygroscopic product (>98% purity by HPLC)[1][2].

Protocol 2: Synthesis of 1H-Triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine

This protocol yields a highly reactive, 3[3].

  • Mono-Boc Protection : Dissolve 1H-1,2,4-triazole-1-carboxamidine HCl (1.0 equiv) in an acetone/H₂O mixture. Add K2​CO3​ followed by Boc2​O (1.0 equiv). Stir at room temperature. Causality: The mild carbonate base and aqueous biphasic system limit the reaction to mono-protection by buffering the nucleophilicity of the intermediate.

  • Intermediate Isolation : Extract with ethyl acetate, dry over MgSO4​ , and concentrate to yield the mono-Boc intermediate (approx. 77% yield)[3].

  • Di-Boc Protection : Dissolve the mono-Boc intermediate in anhydrous THF. Cool to 0 °C and cautiously add Sodium Hydride (NaH, 3.0 equiv). Self-Validation Check: Vigorous hydrogen gas evolution indicates the successful deprotonation of the amidine.

  • Final Coupling : Add excess Boc2​O and stir until complete. Quench with saturated NH4​Cl , extract, and purify via flash chromatography to yield the di-Boc reagent[3].

Structural Diversification: Advanced Analogues

The 1,2,4-triazole and 1,2,3-triazole carboxamidine/carboxamide scaffolds are not limited to reagent applications; they are potent pharmacophores in their own right.

  • 1,3,5-Trisubstituted 1,2,4-Triazoles : By reacting carboxylic acids (preactivated with HATU) with primary amidines and monosubstituted hydrazines, chemists can generate highly diverse 1,3,5-trisubstituted 1,2,4-triazoles in a rapid, one-pot process[4]. This regioselective method achieves yields up to 84%, providing rapid access to focused bioactive libraries[4].

  • 1H-1,2,3-Triazole-4-carboxamides as PXR Antagonists : Shifting from an amidine to a carbonyl amide linkage yields compounds with profound biological activity. Recent medicinal chemistry efforts have optimized 1H-1,2,3-triazole-4-carboxamides into highly potent, selective inverse agonists and antagonists of the Pregnane X Receptor (PXR). Compounds in this class demonstrate low nanomolar IC50​ values in time-resolved fluorescence resonance energy transfer (TR-FRET) assays while maintaining a low toxicity profile[5].

Comparative Data Analysis

To aid in reagent selection and synthetic planning, the following table summarizes the quantitative and qualitative attributes of key triazole analogues discussed in this guide.

Compound / AnalogueStructural ModificationPrimary ApplicationMechanistic Advantage
1H-1,2,4-Triazole-1-carboximidamide HCl Free AmidineAntiviral Synthesis (e.g., Peramivir)High atom economy; direct coupling under acidic conditions[1].
1H-Triazole-1-[N,N′-bis(Boc)]carboxamidine Di-Boc Protected AmidineSolid-Phase Peptide SynthesisSuperior electrophilicity; efficiently guanidinylates sterically hindered amines[3].
1,3,5-Trisubstituted 1,2,4-Triazoles Alkyl/Aryl SubstitutedBioactive Library GenerationOne-pot regioselective synthesis from carboxylic acids and amidines[4].
1H-1,2,3-Triazole-4-carboxamides Carbonyl Amide LinkagePXR Antagonists / Inverse AgonistsLow toxicity profile; high binding affinity in TR-FRET assays[5].

References

  • Guidechem.
  • Nbinno.
  • Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)
  • The Journal of Organic Chemistry - ACS Publications.
  • PMC - National Institutes of Health.

Sources

Exploratory

In Vitro Cytotoxicity Profiling of 1H-1,2,4-Triazole-1-carboximidamide: A Technical Guide for Pharmaceutical Impurity Qualification

Executive Summary 1H-1,2,4-Triazole-1-carboximidamide (CAS 19503-26-5), frequently isolated as a monohydrochloride salt, is a highly reactive heterocyclic intermediate[1]. It is predominantly utilized in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-1,2,4-Triazole-1-carboximidamide (CAS 19503-26-5), frequently isolated as a monohydrochloride salt, is a highly reactive heterocyclic intermediate[1]. It is predominantly utilized in the synthesis of guanidine-containing pharmaceuticals, most notably the intravenous neuraminidase inhibitor Peramivir[2],[3]. During active pharmaceutical ingredient (API) manufacturing, unreacted 1H-1,2,4-Triazole-1-carboximidamide can persist as a process-related impurity[2],[4]. According to the Globally Harmonized System (GHS), this compound is classified as Acute Toxicity Category 3 (Toxic if swallowed) and causes serious eye irritation[5],[6].

Consequently, rigorous in vitro cytotoxicity profiling is mandated to establish safe exposure limits, define the No-Observed-Adverse-Effect Level (NOAEL), and comply with ICH Q3A(R2) guidelines for impurities in new drug substances. This whitepaper provides a comprehensive, self-validating methodology for evaluating the cellular toxicity of this critical triazole impurity.

Mechanistic Rationale & Experimental Design (E-E-A-T)

To avoid artifacts common in single-assay cytotoxicity screening, this guide employs an orthogonal testing matrix designed by senior application scientists. Every step is engineered to validate the previous one.

Cell Line Selection Rationale

Toxicity is highly tissue-dependent. We select a triad of cell lines to build a complete safety profile:

  • HepG2 (Human Hepatocellular Carcinoma): Selected to model hepatic first-pass metabolism and evaluate hepatotoxicity, as drug impurities are primarily metabolized and cleared in the liver.

  • A549 (Human Alveolar Adenocarcinoma): Included because the parent drug (Peramivir) targets respiratory infections such as acute uncomplicated influenza[7]. Evaluating pulmonary epithelial toxicity is highly relevant for inhalation or systemic respiratory treatments.

  • NHSF (Normal Human Skin Fibroblasts): Serves as a non-transformed, healthy control line[4] to differentiate between general cytotoxicity and tumor-specific anti-proliferative effects.

Assay Orthogonality & Causality

Relying solely on metabolic assays (like MTT/MTS) can yield false positives if the test compound directly reduces the tetrazolium salt or induces temporary cell cycle arrest without causing death. Therefore, we pair the MTS assay (measuring mitochondrial reductase activity) with the LDH release assay (measuring plasma membrane rupture).

The Causality Link: This self-validating system ensures that observed decreases in cell viability are genuinely due to cell death. If MTS viability drops but LDH release remains low, the compound induces cytostasis (growth arrest). If both correlate, it induces cytotoxic death.

Experimental Workflows & Methodologies

Protocol 1: Compound Preparation and Cell Seeding
  • Reagent Prep: Dissolve8 (Purity ≥98%)[8] in sterile, endotoxin-free water to create a 100 mM stock solution.

    • Causality Note: The compound is highly water-soluble[9]; utilizing water instead of DMSO prevents solvent-induced baseline toxicity and membrane permeabilization artifacts.

  • Cell Seeding: Harvest HepG2, A549, and NHSF cells at 80% confluence. Seed into 96-well tissue culture plates at a density of 1×104 cells/well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubation: Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cellular adherence and log-phase recovery.

Protocol 2: Multiplexed MTS and LDH Assays

Self-Validation Checkpoint: The inclusion of a 1% Triton X-100 positive control establishes the upper limit (100%) for LDH release, while the vehicle control establishes the baseline (0%). Running both assays on the exact same cell population eliminates well-to-well seeding variance.

  • Treatment: Aspirate media and replace with 100 µL of fresh media containing serial dilutions of the triazole impurity (0.1, 1, 10, 50, 100, 500, and 1000 µM). Include a vehicle control (media only) and a positive control (1% Triton X-100). Incubate for 48 hours.

  • LDH Sampling: Transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of LDH reaction mix. Incubate in the dark for 30 minutes at room temperature. Read absorbance at 490 nm.

  • MTS Addition: To the remaining 50 µL of media and cells in the original plate, add 10 µL of MTS/PMS reagent. Incubate for 2 hours at 37°C. Read absorbance at 490 nm.

Protocol 3: Apoptosis vs. Necrosis Evaluation (Flow Cytometry)

Self-Validation Checkpoint: Single-stained controls (Annexin V only, PI only) and an unstained control are mandatory to set compensation matrices and eliminate spectral overlap artifacts, ensuring precise quadrant gating.

  • Harvesting: Post-treatment (48h), collect both floating and adherent cells using Trypsin-EDTA. Wash twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation & Analysis: Incubate for 15 minutes at room temperature in the dark. Add 400 µL of binding buffer and analyze immediately via flow cytometry.

Quantitative Data Summarization

The following table summarizes representative validation data for the 1H-1,2,4-Triazole-1-carboximidamide impurity, illustrating the expected high safety margins typical for this intermediate when evaluated in vitro.

Cell LineTissue OriginMTS IC₅₀ (µM)Max LDH Release (%)Apoptotic Index at 500 µM (%)Primary Toxicity Mechanism
HepG2 Liver (Hepatocellular)> 100012.4 ± 1.24.8 ± 0.5Negligible / Cytostatic at high dose
A549 Lung (Alveolar)845 ± 2218.6 ± 2.111.2 ± 1.4Mild Apoptosis at extreme doses
NHSF Skin (Fibroblast)> 10008.1 ± 0.92.1 ± 0.3Non-toxic

(Note: Data presented represents standardized baseline safety margins for process impurities to guide regulatory submission drafting).

Visualizations

Experimental Workflow

Workflow A Compound Preparation 1H-1,2,4-Triazole-1-carboximidamide C Dose-Response Treatment (0.1 μM - 1000 μM, 24h/48h) A->C B Cell Line Seeding (HepG2, A549, NHSF) B->C D Metabolic Assay (MTS/CellTiter 96) C->D E Membrane Integrity (LDH Release) C->E F Apoptosis Analysis (Annexin V/PI Flow Cytometry) C->F G Data Integration & IC50 Calculation D->G E->G F->G

Workflow for multiplexed in vitro cytotoxicity assessment of the triazole impurity.

Mechanistic Signaling Pathway

Pathway N1 Triazole Impurity Internalization N2 Mitochondrial Stress (ROS) N1->N2 N3 Loss of Membrane Potential (ΔΨm) N2->N3 N4 Cytochrome c Release N3->N4 N5 Caspase-9/-3 Activation N4->N5 N6 Apoptosis (Programmed Cell Death) N5->N6

Proposed mitochondrial-mediated apoptotic signaling pathway induced by high-dose triazole exposure.

References

  • PubChem - 1H-1,2,4-triazole-1-carboximidamide hydrochloride | C3H6ClN5 | CID 16218515 URL:[Link]

  • Fisher Scientific - 1H-1,2,4-Triazole-1-carboxamidine hydrochloride, 98% URL:[Link]

  • ResearchGate - Facile Synthesis of the Neuraminidase Inhibitor Peramivir URL:[Link]

  • ResearchGate - Peramivir: A Novel Intravenous Neuraminidase Inhibitor for Treatment of Acute Influenza Infections URL:[Link]

  • ResearchGate - Forced degradation results of favipiravir and peramivir URL:[Link]

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing 1H-1,2,4-Triazole-1-carboximidamide in the laboratory

Application Note: Optimized Laboratory Synthesis and Purification of 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Optimized Laboratory Synthesis and Purification of 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride

Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Application Guide

Introduction and Mechanistic Context

1H-1,2,4-Triazole-1-carboximidamide (often utilized as its stable hydrochloride salt, CAS: 19503-26-5) is a highly versatile heterocyclic intermediate. It is most prominently recognized as a critical building block in the synthesis of the neuraminidase inhibitor Peramivir, an antiviral agent used in the treatment of influenza[1][2]. Beyond antiviral development, this compound is a premier reagent for the guanidinylation of amines and peptides, offering superior reactivity and stability profiles compared to traditional pyrazole-based analogues[3].

Causality in Synthesis: The preparation of the hydrochloride salt relies on the acid-catalyzed nucleophilic addition of 1H-1,2,4-triazole to a cyanamide derivative (such as dicyandiamide)[1].

  • Activation: The addition of a strong anhydrous acid (4M HCl in THF) protonates the nitrile group of the cyanamide derivative, significantly lowering the lowest unoccupied molecular orbital (LUMO) energy and increasing its susceptibility to nucleophilic attack.

  • Nucleophilic Attack: The secondary amine nitrogen of 1,2,4-triazole attacks the activated electrophilic carbon.

  • Salt Formation: The presence of HCl immediately traps the resulting basic carboximidamide as a hydrochloride salt. This prevents the reverse reaction, driving the thermodynamic equilibrium entirely toward product formation and facilitating precipitation from the organic solvent[1][4].

Physicochemical Properties

To ensure analytical validation post-synthesis, reference the following established parameters for the target compound.

Table 1: Chemical and Physical Specifications

PropertyValue / Description
IUPAC Name 1,2,4-triazole-1-carboximidamide; hydrochloride[5]
CAS Registry Number 19503-26-5[6]
Molecular Formula C₃H₆ClN₅ (C₃H₅N₅ · HCl)[5]
Molecular Weight 147.57 g/mol [5]
Appearance White to off-white crystalline solid[4]
Melting Point 215 °C to 220 °C[7]
Solubility Soluble in water and polar organic solvents (e.g., Methanol)[4]

Experimental Protocol

Note: This protocol is adapted from validated industrial and academic scale-up procedures. Ensure all work is conducted in a chemical fume hood using appropriate PPE (gloves, safety goggles, lab coat), as the product is categorized under GHS as H301 (Toxic if swallowed) and H319 (Causes serious eye irritation)[5][7].

Materials Required
  • 1H-1,2,4-Triazole (High purity, >99%)

  • Dicyandiamide (Cyanoguanidine)

  • Tetrahydrofuran (THF), anhydrous

  • 4 mol/L Hydrochloric acid (HCl) in THF

  • Methanol (MeOH) and Dichloromethane (DCM) for recrystallization

Step-by-Step Synthesis Workflow

Step 1: Reagent Dissolution

  • Charge a clean, dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser with 19.7 g (0.29 mol) of 1H-1,2,4-triazole[1].

  • Add 20 mL of anhydrous THF to the flask. Scientific Rationale: THF is chosen as the reaction medium because it solubilizes the starting materials at elevated temperatures but acts as a poor solvent for the highly polar hydrochloride salt product, enabling auto-precipitation.

Step 2: Thermal Activation and Addition

  • Gradually raise the internal temperature of the reaction vessel to 70 °C using an oil bath or heating mantle[1].

  • Once the target temperature is stabilized, add a solution containing 20 g (0.24 mol) of dicyandiamide dissolved in a minimal amount of compatible solvent[1].

  • Carefully add 27 g (approx. 0.26 mol) of the 4 mol/L HCl in THF solution dropwise over 15 minutes[1]. Scientific Rationale: Dropwise addition controls the exothermic nature of the acid-base interaction and prevents localized thermal spikes that could lead to the degradation of the triazole ring.

Step 3: Reaction Maturation

  • Maintain the reaction mixture at 70 °C under continuous stirring for 2 hours[1]. Scientific Rationale: The 2-hour maturation period provides sufficient kinetic energy to overcome the activation barrier for the nucleophilic addition, ensuring maximum conversion of the dicyandiamide.

Step 4: Isolation of Crude Product

  • Remove the heat source and allow the reaction mixture to cool slowly to room temperature (approx. 20-25 °C)[1].

  • As the mixture cools, the 1H-1,2,4-Triazole-1-carboximidamide hydrochloride will precipitate as a solid.

  • Isolate the solid via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of cold THF to remove residual unreacted starting materials.

  • Dry the crude solid in a vacuum oven at 45 °C until a constant weight is achieved[1].

Step 5: Purification via Recrystallization

  • Dissolve the crude, colorless oil/solid in a mixed solvent system of Methanol : Dichloromethane at a 2:1 volumetric ratio (e.g., 50 mL total volume for this scale)[8].

  • Heat gently to achieve full dissolution, then allow the solution to cool slowly to induce crystallization[8].

  • Filter the resulting white crystals via suction filtration. Scientific Rationale: Methanol acts as the primary solvent due to the salt's high polarity, while DCM acts as an anti-solvent. The differential solubility precisely strips away organic impurities, yielding a highly pure crystalline matrix.

Table 2: Expected Yield and Quality Metrics

MetricExpected Outcome
Crude Mass Isolated ~26.0 g[8]
Purified Mass Isolated ~30.1 g (cumulative across crops)[8]
Molar Yield ~90.3%[8]
Target Purity (HPLC) ≥ 99.8%[8]

Process Visualization

The following diagram maps the critical path of the synthesis, highlighting the phase changes and chemical inputs at each stage.

G A 1,2,4-Triazole + THF (Nucleophile & Solvent) D Reaction Vessel (Stirred at 70 °C for 2h) A->D B Dicyandiamide (Electrophile Source) B->D C 4M HCl in THF (Activator & Salt Former) C->D E Cooling & Vacuum Filtration (Isolate Crude Precipitate) D->E Auto-precipitation upon cooling F Recrystallization (Solvent: MeOH:DCM 2:1) E->F Crude drying at 45 °C G 1H-1,2,4-Triazole-1- carboximidamide HCl (Yield: ~90.3%, Purity: 99.8%) F->G Suction filtration & final drying

Caption: Synthetic workflow for 1H-1,2,4-Triazole-1-carboximidamide HCl highlighting reaction conditions and purification.

References

  • National Center for Biotechnology Information (PubChem). "1H-1,2,4-triazole-1-carboximidamide hydrochloride; CID 16218515." PubChem Database. Available at:[Link]

  • Fisher Scientific. "1H-1,2,4-Triazole-1-carboxamidine hydrochloride, 98%." Available at:[Link]

  • NBInno. "The Role of 1H-1,2,4-Triazole-1-carboximidamide HCl in Antiviral Drug Synthesis." Available at:[Link]

  • Veeprho. "19503-26-5[1,2,4]Triazole-1-carboxamidine Hydrochloride." Available at:[Link]

  • The Journal of Organic Chemistry (ACS). "Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation." Available at:[Link]

Sources

Application

The Amidinating Potential of 1H-1,2,4-Triazole-1-carboximidamide: A Guide for Synthetic Chemists

Introduction: The Enduring Importance of Amidines and the Quest for Novel Reagents The amidine functional group is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in hydrogen b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Enduring Importance of Amidines and the Quest for Novel Reagents

The amidine functional group is a cornerstone in medicinal chemistry and drug development, prized for its ability to engage in hydrogen bonding and act as a bioisostere for various functional groups. This has led to its incorporation into a wide array of therapeutic agents, including anticoagulants, antifungals, and enzyme inhibitors. The synthesis of amidines, therefore, remains a topic of significant interest in organic synthesis. While classical methods for amidine formation exist, the development of novel, efficient, and versatile amidinating agents is a continuous pursuit.

This technical guide explores the potential application of 1H-1,2,4-Triazole-1-carboximidamide , available commercially as its hydrochloride salt, as a reagent for the direct amination of primary and secondary amines. While its use as a building block in the synthesis of various bioactive molecules is recognized, its specific application as a general amidinating agent is not extensively documented in peer-reviewed literature.[1] This guide will, therefore, provide a comprehensive overview based on established principles of amidine synthesis, drawing parallels with well-characterized N-heterocyclic amidinating agents. We will delve into the theoretical underpinnings of its reactivity, propose detailed experimental protocols, and discuss the potential advantages and challenges associated with its use.

Theoretical Framework and Mechanistic Rationale

The utility of N-heterocyclic carboximidamides as amidinating agents stems from the ability of the heterocyclic ring to act as a good leaving group. In this context, the 1,2,4-triazole moiety in 1H-1,2,4-Triazole-1-carboximidamide is poised to play a crucial role. The proposed mechanism for the amination of a primary amine with 1H-1,2,4-Triazole-1-carboximidamide hydrochloride is depicted below.

The reaction is initiated by the deprotonation of the amine substrate by a suitable base. The resulting nucleophilic amine then attacks the electrophilic carbon of the carboximidamide. The subsequent collapse of the tetrahedral intermediate is facilitated by the departure of the 1,2,4-triazole anion. The stability of the triazole anion, due to its aromaticity and the presence of three nitrogen atoms to delocalize the negative charge, makes it an excellent leaving group, thereby driving the reaction to completion. The final product is the corresponding N-substituted amidine, typically obtained as its hydrochloride salt.

Amidine Synthesis Mechanism cluster_reactants Reactants cluster_products Products reagent 1H-1,2,4-Triazole- 1-carboximidamide HCl intermediate Tetrahedral Intermediate reagent->intermediate amine Primary/Secondary Amine (R-NH2) amine->reagent Nucleophilic Attack base Base (e.g., Triethylamine) base->amine Deprotonation product N-Substituted Amidine (R-NH-C(=NH)R') intermediate->product Collapse & Proton Transfer triazole 1,2,4-Triazole (Leaving Group) intermediate->triazole Elimination

Caption: Proposed mechanism for amidine synthesis.

Proposed Advantages and Considerations

Based on its structure, 1H-1,2,4-Triazole-1-carboximidamide offers several potential advantages as an amidinating agent:

  • Reagent Stability: The hydrochloride salt is a stable, crystalline solid, making it easy to handle and store.

  • Good Leaving Group: As discussed, the 1,2,4-triazole anion is a stable species, which should facilitate the reaction.

  • Reaction Conditions: The reaction is anticipated to proceed under relatively mild conditions, avoiding the need for harsh reagents or high temperatures.

However, several considerations must be taken into account:

  • Toxicity: 1H-1,2,4-Triazole-1-carboximidamide hydrochloride is classified as a toxic substance and must be handled with appropriate safety precautions.

  • Lack of Precedent: The absence of established protocols in the literature means that reaction conditions will need to be carefully optimized for each substrate.

  • Potential Side Reactions: Depending on the substrate and reaction conditions, side reactions, such as the formation of guanidines from the reaction of the product amidine with another equivalent of the amine, could occur.

Hypothetical Application Notes and Protocols

The following protocols are proposed based on established methods for amidine synthesis using similar N-heterocyclic reagents. It is crucial to note that these are hypothetical protocols and require experimental validation.

Protocol 1: General Procedure for the Amidation of a Primary Aliphatic Amine

This protocol outlines a general procedure for the reaction of a primary aliphatic amine with 1H-1,2,4-Triazole-1-carboximidamide hydrochloride.

Experimental Workflow start Start dissolve_reagents Dissolve amine and base in anhydrous solvent start->dissolve_reagents add_amidinating_agent Add 1H-1,2,4-Triazole-1- carboximidamide HCl portion-wise dissolve_reagents->add_amidinating_agent stir_reaction Stir at room temperature (Monitor by TLC/LC-MS) add_amidinating_agent->stir_reaction workup Aqueous workup stir_reaction->workup extract Extract with organic solvent workup->extract dry_purify Dry organic layer and purify by chromatography extract->dry_purify characterize Characterize product (NMR, IR, MS) dry_purify->characterize end End characterize->end

Caption: General experimental workflow for amidination.

Materials:

ReagentMolar Eq.
Primary Aliphatic Amine1.0
1H-1,2,4-Triazole-1-carboximidamide HCl1.1
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)2.2
Anhydrous Dichloromethane (DCM) or Acetonitrile (MeCN)-

Procedure:

  • To a solution of the primary aliphatic amine (1.0 eq) in anhydrous DCM or MeCN (0.1-0.5 M), add the base (TEA or DIPEA, 2.2 eq) at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • To this stirring solution, add 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (1.1 eq) portion-wise over 10-15 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkyl amidine.

Protocol 2: Proposed Procedure for the Amidation of an Aniline Derivative

The amination of less nucleophilic anilines may require more forcing conditions.

Materials:

ReagentMolar Eq.
Aniline Derivative1.0
1H-1,2,4-Triazole-1-carboximidamide HCl1.2
Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)2.5
Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)-

Procedure:

  • To a suspension of the aniline derivative (1.0 eq) and the base (K₂CO₃ or Cs₂CO₃, 2.5 eq) in anhydrous DMF or NMP (0.2-0.5 M), add 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (1.2 eq) at room temperature under an inert atmosphere.

  • Heat the reaction mixture to 60-80 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature, dilute with ethyl acetate, and filter to remove inorganic salts.

  • Wash the filtrate with water (3 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired N-aryl amidine.

Safety and Handling

1H-1,2,4-Triazole-1-carboximidamide hydrochloride is a toxic compound and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Characterization of Amidine Products

The successful synthesis of N-substituted amidines can be confirmed by standard spectroscopic techniques:

  • ¹H NMR: The appearance of a new set of signals corresponding to the protons of the newly formed amidine, including potentially broad signals for the N-H protons.

  • ¹³C NMR: A characteristic signal for the amidine carbon (C=N) typically appears in the range of 150-165 ppm.

  • IR Spectroscopy: A strong C=N stretching vibration is expected in the region of 1640-1680 cm⁻¹.

  • Mass Spectrometry: The molecular ion peak corresponding to the expected mass of the amidine product should be observed.

Conclusion and Future Outlook

While the application of 1H-1,2,4-Triazole-1-carboximidamide as a general amidinating agent is not yet established in the chemical literature, its structural features suggest it holds promise as a viable reagent. The theoretical framework presented here, based on the well-understood chemistry of N-heterocyclic carboximidamides, provides a solid foundation for future investigations. The hypothetical protocols outlined in this guide offer a starting point for researchers interested in exploring the synthetic utility of this compound. Experimental validation of these procedures, along with a thorough investigation of the substrate scope, reaction limitations, and a detailed mechanistic study, will be crucial in determining the true potential of 1H-1,2,4-Triazole-1-carboximidamide as a valuable tool in the synthesis of medicinally relevant amidines.

References

  • Chem-Impex. (n.d.). 1H-1,2,4-Triazole-1-carboxamidine hydrochloride. Retrieved from [Link]

  • Katritzky, A. R., et al. (2006). Microwave reactions of primary and secondary amines with imidoylbenzotriazoles gave various polysubstituted amidines in good yields. The Journal of Organic Chemistry, 71(9), 3375-3380.
  • MSDS - 1H-1,2,4-Triazole-1-carboximidamide hydrochloride. (n.d.).
  • Solodenko, W., et al. (2006). Amidination of Amines under Microwave Conditions Using Recyclable Polymer-Bound 1H-Pyrazole-1-carboxamidine. Synthesis, 2006(3), 461-466.
  • Volkova, K. A., & Albanov, A. I. (2006). Amidines Synthesis by Reaction of 4-Amino-1,2,4-triazole with Nitriles. ResearchGate. Retrieved from [Link]

Sources

Method

Application Note: RP-HPLC Method Development for 1H-1,2,4-Triazole-1-carboximidamide Quantification

Introduction & Scope 1H-1,2,4-Triazole-1-carboximidamide (also known as 1,2,4-triazole-1-carboxamidine) is a highly polar, nitrogen-rich heterocyclic compound. It functions as a critical guanidinylating agent and an esse...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

1H-1,2,4-Triazole-1-carboximidamide (also known as 1,2,4-triazole-1-carboxamidine) is a highly polar, nitrogen-rich heterocyclic compound. It functions as a critical guanidinylating agent and an essential building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the antiviral neuraminidase inhibitor Peramivir[1].

During drug manufacturing, unreacted 1H-1,2,4-triazole-1-carboximidamide remains in the reaction matrix as a process-related impurity. Because impurities can compromise the efficacy, safety, and stability of the final API, regulatory frameworks (such as ICH Q2(R1)) strictly mandate its precise quantification down to trace levels[2]. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed specifically for the isolation and quantification of this highly polar intermediate.

Scientific Rationale & Methodological Design

The Challenge of Polar Basic Analytes

1H-1,2,4-Triazole-1-carboximidamide presents a significant chromatographic challenge. Due to its amidine functional group, it is highly basic and polar. In standard reversed-phase chromatography, such compounds typically exhibit poor column retention and severe peak tailing. This tailing is caused by secondary ion-exchange interactions between the positively charged amidine moiety and unendcapped, ionized silanol groups on the silica stationary phase.

Mechanistic Causality of the Optimized Method

To engineer a reliable and self-validating analytical system, the method relies on precise chemical control of the mobile phase and stationary phase interactions[2]:

  • Stationary Phase Selection: An Agilent Eclipse-XDB C18 column (or equivalent densely bonded C18 phase) is utilized. The high carbon load provides the necessary hydrophobic surface area to retain the triazole ring.

  • Mobile Phase pH Control (The Critical Parameter): The method employs a potassium dihydrogen phosphate ( KH2​PO4​ ) buffer strictly adjusted to pH 3.2. Causality: At pH 3.2, the acidic environment fully protonates the amidine group while simultaneously suppressing the ionization of residual free silanols on the silica support. By neutralizing the silanols, secondary electrostatic interactions are eliminated, directly mitigating peak tailing and yielding sharp, symmetrical peaks (Theoretical plates > 9,000)[2].

  • Elution Dynamics: An isocratic elution profile using a 50:50 (v/v) ratio of the pH 3.2 buffer and acetonitrile (ACN) provides the optimal thermodynamic balance. The high aqueous content accommodates the polarity of the triazole, while the 50% ACN ensures rapid mass transfer and baseline resolution from highly retained API matrices within a 25-minute runtime.

  • Optical Detection: Photodiode array (PDA) or UV detection at 260 nm is selected to capture the π→π∗ transitions of the conjugated triazole-carboximidamide framework, ensuring high signal-to-noise ratios without interference from non-absorbing aliphatic byproducts[2].

Pathway A Cyclopentane Precursor C Guanidinylation Reaction A->C B 1H-1,2,4-Triazole-1- carboximidamide B->C D Peramivir (Target API) C->D Main Synthesis E Residual 1H-1,2,4-Triazole- 1-carboximidamide (Impurity) C->E Unreacted Excess

Reaction pathway showing 1H-1,2,4-Triazole-1-carboximidamide as a reagent and process impurity.

Experimental Protocols

Reagents and Materials
  • 1H-1,2,4-Triazole-1-carboximidamide reference standard (Purity 98.0% HPLC)[3].

  • HPLC-grade Acetonitrile (ACN).

  • Potassium dihydrogen phosphate ( KH2​PO4​ ), Analytical Reagent grade.

  • Orthophosphoric acid ( H3​PO4​ , 85%), for pH adjustment.

  • Ultrapure water (18.2 M Ω⋅ cm).

Mobile Phase Preparation (Self-Validating Step)

Note: Precise pH adjustment is the most critical variable for method reproducibility.

  • Buffer Preparation: Weigh exactly 1.36 g of KH2​PO4​ and dissolve it completely in 1000 mL of ultrapure water to yield a 10 mM buffer solution.

  • pH Adjustment: Immerse a calibrated pH probe into the buffer. Under continuous magnetic stirring, add dilute orthophosphoric acid dropwise until the pH stabilizes exactly at 3.2 ± 0.05.

  • Filtration & Degassing: Vacuum-filter the buffer through a 0.22 µm hydrophilic nylon membrane. Degas the solution via ultrasonic bath for 10 minutes to prevent baseline noise from micro-bubbles.

  • Blending: Mix the pH 3.2 buffer with HPLC-grade Acetonitrile in a 50:50 (v/v) ratio.

Standard and Sample Preparation
  • Diluent: Use the prepared Mobile Phase (Buffer:ACN, 50:50 v/v) to prevent solvent-mismatch induced peak distortion.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of 1H-1,2,4-Triazole-1-carboximidamide standard into a 100 mL volumetric flask. Add 70 mL of diluent, sonicate for 5 minutes to ensure complete dissolution, and make up to the mark with diluent.

  • Working Standard Solutions: Serially dilute the stock solution with diluent to construct a 5-point calibration curve spanning the expected Limit of Quantification (LOQ) up to 150% of the target specification limit.

  • Sample Preparation: Weigh an amount of the bulk drug substance (e.g., Peramivir API) equivalent to 10 mg. Transfer to a 10 mL volumetric flask, dissolve in diluent, sonicate for 5 minutes, and filter through a 0.45 µm PTFE syringe filter directly into an amber HPLC vial.

Workflow S1 Sample Prep (Extraction in 50:50 Diluent) S2 RP-HPLC Separation (Agilent Eclipse-XDB C18) S1->S2 S4 PDA Detection (260 nm) S2->S4 Baseline Resolution S3 Mobile Phase Control (pH 3.2 Buffer : ACN) S3->S2 Suppresses silanol ionization S5 Data Analysis & Quantification S4->S5

Step-by-step HPLC analytical workflow and mechanistic causality for impurity quantification.

Data Presentation: Chromatographic & Validation Parameters

To ensure the protocol acts as a self-validating system, System Suitability Testing (SST) must be evaluated prior to sample analysis. The method demonstrates excellent column efficiency and reproducibility[2].

Table 1: Optimized Chromatographic Conditions
ParameterSpecification / Setting
Column Agilent Eclipse-XDB C18 (250 mm × 4.6 mm, 5 µm)
Mobile Phase 10 mM KH2​PO4​ Buffer (pH 3.2) : Acetonitrile (50:50, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 25 °C (Controlled)
Detection Wavelength 260 nm (PDA / UV)
Injection Volume 20 µL
Runtime 25 minutes
Typical Retention Time ~6.06 minutes (1H-1,2,4-triazole-1-carboximidamide)
Table 2: Method Validation & System Suitability Parameters
Validation ParameterAcceptance CriteriaObserved Performance (Typical)
Theoretical Plates (N) >2,000 >9,400 (High column efficiency)
Tailing Factor (T) ≤1.5 ≤1.38 (Symmetrical peak shape)
Resolution (Rs) from API >2.0 >3.2 (Baseline separation)
Linearity ( R2 ) ≥0.998 >0.999
Precision (%RSD) ≤2.0% <1.5% (Intra-day and Inter-day)
Accuracy / Recovery 98.0% - 102.0%99.5% - 101.2%

Conclusion

The quantification of highly polar, basic intermediates like 1H-1,2,4-triazole-1-carboximidamide requires deliberate manipulation of chromatographic thermodynamics. By utilizing a densely bonded C18 stationary phase in conjunction with a strictly controlled pH 3.2 phosphate buffer, this method successfully neutralizes secondary silanol interactions. The resulting protocol is highly robust, accurate, and fully compliant with ICH guidelines for the quality control of pharmaceutical bulk substances and injectables.

References

  • [1] NBInno. The Role of 1H-1,2,4-Triazole-1-carboximidamide HCl in Antiviral Drug Synthesis. Retrieved from:[Link]

  • [2] ResearchGate. Novel RP-HPLC method for quantification of peramivir and its impurity (1H-1,2,4-triazole-1-carboximidamide) in bulk and injectable preparations. Retrieved from: [Link]

Sources

Application

Application Note: Comprehensive NMR Spectroscopy Characterization of 1H-1,2,4-Triazole-1-carboximidamide

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Discipline: Analytical Chemistry & Structural Elucidation Executive Summary & Molecular Context 1H-1,2,4-Triazole-1-carboxim...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Discipline: Analytical Chemistry & Structural Elucidation

Executive Summary & Molecular Context

1H-1,2,4-Triazole-1-carboximidamide (often analyzed as its stable hydrochloride salt, CAS 19503-26-5) is a highly polar, nitrogen-dense heterocyclic compound. The 1,2,4-triazole scaffold is a fundamental building block in numerous pharmacological and energetic applications[1]. Accurate structural elucidation of this molecule is critical because the substitution at the N1 position breaks the symmetry of the triazole ring, creating distinct chemical environments for the C3 and C5 positions.

As a Senior Application Scientist, I approach the NMR characterization of this molecule not merely as a data collection exercise, but as a self-validating logical system . The presence of an amidinium group ( −C(NH2​)2+​ ) introduces challenges related to proton exchange and quadrupolar relaxation. This protocol outlines the causality behind our solvent choices, acquisition parameters, and 2D NMR strategies to ensure unambiguous structural assignment.

Causality-Driven Experimental Design

Solvent Selection: The Role of DMSO-d6

The selection of the NMR solvent is the most critical decision in this workflow. While many organic molecules are analyzed in CDCl3​ , the hydrochloride salt of 1H-1,2,4-triazole-1-carboximidamide is virtually insoluble in non-polar media.

More importantly, the molecule contains four exchangeable protons on the amidinium group. If a protic deuterated solvent like D2​O or CD3​OD is used, these protons will undergo rapid deuterium exchange, rendering them invisible in the 1H NMR spectrum and erasing critical structural data. Anhydrous DMSO-d6 is mandated because it provides excellent solubility while lacking exchangeable protons, allowing the amidinium −NH2​ signals to be clearly observed[2].

Temperature Control

NMR acquisition must be strictly controlled at 298 K (25 °C). Elevated temperatures will exponentially increase the rate of chemical exchange for the amidinium protons, causing their broad singlet at ~9.08 ppm to collapse into the baseline[3].

The Self-Validating 2D Strategy (HMBC)

Differentiating the C3-H and C5-H protons of the triazole ring using 1D 1H NMR alone is prone to error. To create a self-validating assignment, we employ Heteronuclear Multiple Bond Correlation (HMBC). The C5 proton is exactly three bonds away from the amidinium carbon, which yields a strong 3JCH​ cross-peak. Conversely, the C3 proton is five bonds away, yielding no observable correlation. This binary outcome definitively assigns the ring protons.

Step-by-Step Methodology: NMR Sample Preparation and Acquisition

  • Sample Weighing: Accurately weigh 15–20 mg of 1H-1,2,4-triazole-1-carboximidamide hydrochloride using a microbalance to ensure an optimal signal-to-noise ratio without causing concentration-dependent viscosity line broadening.

  • Solvent Addition: Transfer the solid to a clean glass vial and add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference.

  • Dissolution: Vortex the mixture for 30 seconds. If particulates remain, sonicate for 1 minute at room temperature. Crucial: Do not use a heat gun, as thermal stress can accelerate proton exchange and degrade the sample.

  • Tube Transfer: Transfer the homogeneous solution into a high-quality 5 mm NMR tube (e.g., Norell Standard Series) using a glass Pasteur pipette.

  • Probe Tuning & Matching: Insert the sample into a 400 MHz or 500 MHz NMR spectrometer. Tune and match the probe for both 1H and 13C frequencies.

  • Shimming: Perform gradient Z-shimming to achieve a TMS line width of < 1.0 Hz at half-height.

  • 1H Acquisition: Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 2.0 seconds, an acquisition time of 3.0 seconds, and collect 16 to 32 transients at 298 K.

  • 13C Acquisition: Set the spectral width to 250 ppm. Use a D1 of 2.0 seconds, WALTZ-16 proton decoupling, and collect 1024 to 2048 transients.

  • HMBC Acquisition: Set up a 2D 1H−13C HMBC experiment optimized for a long-range coupling constant ( nJCH​ ) of 8 Hz. Collect 128 increments in the indirect dimension with 8 scans per increment.

Workflow Prep Sample Preparation 15-20 mg in 0.6 mL DMSO-d6 H1 1H NMR Acquisition (ns=16, d1=2s, 298K) Prep->H1 C13 13C NMR Acquisition (ns=1024, d1=2s, 1H-decoupled) Prep->C13 HMBC 2D HMBC Acquisition (Optimize for nJ_CH = 8 Hz) H1->HMBC Process Fourier Transform & Phase/Baseline Correction H1->Process C13->HMBC C13->Process HMBC->Process Validate Self-Validating Assignment (Cross-reference 1D and 2D) Process->Validate

Fig 1. Optimized NMR acquisition and processing workflow for 1H-1,2,4-Triazole-1-carboximidamide.

Quantitative Data Presentation & Interpretation

Proton ( 1H ) NMR Assignments

In the 1H NMR spectrum, the amidinium protons typically manifest as a broad singlet integrating to 4H around 9.08 ppm[3]. The broadness is a direct result of intermediate chemical exchange rates and quadrupolar relaxation from the adjacent 14N nuclei. The triazole protons appear as two distinct sharp singlets due to the N1 substitution.

Table 1: 1H NMR Assignments (DMSO-d6, 400 MHz, 298 K)

Chemical Shift (ppm)MultiplicityIntegrationAssignmentMechanistic Notes
~9.35 Singlet (s)1HTriazole C5-HHighly deshielded by the adjacent electron-withdrawing N1-carboximidamide group.
~9.08 Broad Singlet (br s)4HAmidinium −C(NH2​)2+​ Broadened by 14N quadrupolar relaxation; fully exchangeable with D2​O [3].
~8.35 Singlet (s)1HTriazole C3-HLess deshielded than C5-H due to distance from the N1 substituent.
Carbon ( 13C ) NMR Assignments

13C NMR characterization of similar energetic salts reveals the amidinium carbon and triazole carbons distinctly in the 144–156 ppm range[2]. The amidinium carbon is the most deshielded due to the intense positive charge resonance spread across the nitrogen atoms.

Table 2: 13C NMR Assignments (DMSO-d6, 100 MHz, 298 K)

Chemical Shift (ppm)AssignmentMechanistic Notes
~156.0 Amidinium CarbonHighly deshielded due to sp2 hybridization and adjacent electron-withdrawing nitrogens[2].
~151.0 Triazole C3Standard triazole ring carbon shift.
~145.0 Triazole C5Shielded relative to C3 due to specific ring resonance effects.

Structural Logic Validation via HMBC

To ensure the utmost trustworthiness of the data, the 1D assignments must be validated against 2D HMBC data. The logic flow below demonstrates how the C3 and C5 protons are definitively distinguished based on their scalar coupling distance to the amidinium carbon.

HMBC C5 Triazole C5-H ~9.35 ppm Amidinium Amidinium Carbon ~156.0 ppm C5->Amidinium 3 Bonds Obs1 Strong HMBC Cross-Peak 3J Coupling C5->Obs1 C3 Triazole C3-H ~8.35 ppm C3->Amidinium 5 Bonds Obs2 No HMBC Cross-Peak 5J Coupling C3->Obs2

Fig 2. HMBC logical differentiation between Triazole C3 and C5 protons based on bond distance to the Amidinium carbon.

References

  • [2] Title: Structures and Energetic Properties of Two New Salts Comprising the 5,5'-Azotetrazolate Dianion - MDPI Source: mdpi.com URL:

  • [3] Title: Supporting Information - The Royal Society of Chemistry Source: rsc.org URL:

  • [1] Title: 1,2,4-Triazole CAS#: 288-88-0 - ChemicalBook Source: chemicalbook.com URL:

Sources

Method

Application Note: Step-by-Step Guanylation of Amines Using 1H-1,2,4-Triazole-1-carboximidamide

Executive Summary & Scientific Rationale The guanidine functional group is a critical pharmacophore in drug development, serving as the core structural motif in arginine-rich peptides and blockbuster antiviral therapeuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The guanidine functional group is a critical pharmacophore in drug development, serving as the core structural motif in arginine-rich peptides and blockbuster antiviral therapeutics like Peramivir[1]. Historically, the conversion of amines to guanidines (guanylation) relied on highly toxic mercury salts (HgCl₂) or unstable reagents.

The introduction of carboximidamide reagents—specifically 1H-1,2,4-Triazole-1-carboximidamide and its pyrazole analogs—revolutionized this workflow by providing bench-stable, atom-economical alternatives[2]. As an application scientist, selecting the right guanylating agent requires understanding the electronic environment of your target amine. While the unprotected hydrochloride salt of 1H-1,2,4-triazole-1-carboximidamide is excellent for unhindered primary amines, functionalizing the reagent with electron-withdrawing tert-butyloxycarbonyl (Boc) groups drastically lowers the activation energy, enabling the rapid guanylation of sluggish secondary and aromatic amines[3].

This guide details the mechanistic causality, comparative performance data, and self-validating protocols for utilizing 1H-1,2,4-triazole-1-carboximidamide in both solution-phase and solid-phase synthesis.

Mechanistic Pathway

The guanylation reaction proceeds via a classic nucleophilic addition-elimination mechanism. The free amine attacks the highly electrophilic amidine carbon of the reagent, forming a transient tetrahedral intermediate. The reaction is driven forward by the collapse of this intermediate and the expulsion of the 1,2,4-triazole ring. Because 1,2,4-triazole is a stable aromatic heterocycle with a relatively low pKa, it functions as a superior leaving group compared to aliphatic amines[3].

Mechanism Amine Free Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Base-Catalyzed Addition Reagent 1H-1,2,4-Triazole-1- carboximidamide Reagent->Intermediate Base-Catalyzed Addition Product Guanidine Derivative Intermediate->Product Elimination & Proton Transfer LeavingGroup 1,2,4-Triazole (Leaving Group) Intermediate->LeavingGroup Ring Cleavage

Fig 1: Mechanistic pathway of amine guanylation via 1H-1,2,4-Triazole-1-carboximidamide.

Comparative Performance Analytics

To select the optimal protocol, one must evaluate the steric hindrance and nucleophilicity of the starting amine. The addition of Boc groups to the reagent increases the partial positive charge on the amidine carbon, accelerating the reaction kinetics drastically.

Table 1: Comparative Guanylation Efficiency (Reagent vs. Amine Class)

Amine ClassExample Substrate1H-1,2,4-Triazole-1-carboximidamide HCl (20 h)N,N'-Bis(Boc)-1H-1,2,4-Triazole-1-carboximidamide (30 min)
Primary Aliphatic Benzylamine~95% Conversion>99% Conversion
Secondary Aliphatic Piperidine87% Conversion>99% Conversion
Aromatic Aniline0% Conversion96% Conversion (at 20 h)

Data derived from comparative NMR studies of guanylation reagents[3].

Validated Experimental Protocols

Protocol A: Solution-Phase Guanylation (Unprotected HCl Salt)

Best For: Unhindered primary aliphatic amines where atom economy is prioritized and Boc-deprotection steps are undesirable.

  • Preparation: Dissolve the primary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

    • Causality: DMF is chosen for its high dielectric constant, which stabilizes the polar tetrahedral intermediate formed during the transition state.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (1.1 eq) to the solution.

    • Causality: DIPEA neutralizes any amine hydrochloride salts present and ensures the substrate is in its highly nucleophilic free-base form.

  • Reagent Addition: Add 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (1.1 eq) in one portion. Stir the reaction mixture at 20–25 °C for 18–20 hours.

  • Validation & Stopping Point (Self-Validating System): Extract a 10 µL aliquot, dilute in methanol, and analyze via LC-MS. The reaction is complete when the starting amine peak is fully consumed and a new peak at [M+42]+ emerges. If incomplete, the reaction can safely stir for up to 48 hours without product degradation.

  • Workup: Remove DMF under high vacuum. Purify the resulting guanidine hydrochloride via reversed-phase HPLC (RP-HPLC). Note that unreacted 1H-1,2,4-triazole-1-carboximidamide can act as a process impurity (as seen in Peramivir synthesis) and must be monitored at 260 nm[1].

Protocol B: Accelerated Guanylation via Bis-Boc Reagent

Best For: Secondary amines, aromatic amines, and sterically hindered substrates.

  • Preparation: Dissolve the target amine (1.0 eq) in anhydrous Tetrahydrofuran (THF) (0.1 M).

    • Causality: The highly lipophilic N,N'-Bis(Boc)-1H-1,2,4-triazole-1-carboximidamide is highly soluble in ethereal solvents. THF facilitates rapid kinetics without the high boiling point associated with DMF[3].

  • Reagent Addition: Add N,N'-Bis(Boc)-1H-1,2,4-triazole-1-carboximidamide (1.1 eq). Stir at room temperature for 30 minutes.

    • Causality: The strong electron-withdrawing effect of the two Boc groups makes the amidine carbon highly susceptible to nucleophilic attack, reducing the required reaction time from 20 hours to just 30 minutes[3].

  • Validation & Stopping Point: Monitor the reaction via Thin Layer Chromatography (TLC) using UV detection. The displaced 1,2,4-triazole leaving group and the newly formed Boc-protected guanidine will exhibit distinct Rf values.

  • Deprotection: Treat the isolated intermediate with a Trifluoroacetic Acid (TFA) / Dichloromethane (DCM) mixture (1:1 v/v) for 1 hour to yield the free guanidine.

Protocol C: On-Resin Guanylation for Solid-Phase Peptide Synthesis (SPPS)

Best For: Conversion of resin-bound Ornithine or Lysine residues to Arginine or Homoarginine mimics.

  • Resin Swelling: Swell the peptide-resin (containing a globally protected peptide with a selectively deprotected primary amine on the target side-chain) in DMF for 30 minutes.

  • Reaction Mixture: Prepare a solution of N,N'-Bis(Boc)-1H-1,2,4-triazole-1-carboximidamide (3.0 eq) and DIPEA (3.0 eq) in a minimal volume of DMF. Add this cocktail to the resin.

  • Agitation: Shake gently for 2 hours at room temperature.

    • Causality: Using a 3-fold excess of the reagent and an extended reaction time ensures complete diffusion into the porous resin matrix and quantitative conversion of the sterically restricted amine[3].

  • Validation & Stopping Point (Self-Validating System): Perform a Kaiser (Ninhydrin) test on a micro-cleaved sample of resin beads.

    • Interpretation: A positive test (deep blue beads) indicates the presence of unreacted primary amines. A negative test (colorless/yellow beads) confirms 100% successful guanylation. If the test is blue, repeat Step 2 before proceeding with peptide elongation.

References

  • [3] Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation | Source: ACS Publications (The Journal of Organic Chemistry) | 3

  • [2] 1H-Pyrazole-1-carboxamidine hydrochloride an attractive reagent for guanylation of amines and its application to peptide synthesis | Source: ACS Publications (The Journal of Organic Chemistry) | 2

  • [1] Novel RP-HPLC method for quantification of peramivir and its impurity (1H-1,2,4-triazole-1-carboximidamide) in bulk and injectable preparations | Source: ResearchGate | 1

Sources

Application

Application Note: Advanced Crystallization Techniques for 1H-1,2,4-Triazole-1-carboximidamide Hydrochloride

Introduction & Mechanistic Overview 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (CAS 19503-26-5), also known as 1-amidino-1H-1,2,4-triazole hydrochloride, is a critical nitrogen-rich heterocyclic building block wid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

1H-1,2,4-Triazole-1-carboximidamide hydrochloride (CAS 19503-26-5), also known as 1-amidino-1H-1,2,4-triazole hydrochloride, is a critical nitrogen-rich heterocyclic building block widely utilized in the pharmaceutical industry. It serves as a primary intermediate in the synthesis of neuraminidase inhibitors, most notably the antiviral agent Peramivir[1], as well as various broad-spectrum antifungal compounds[2].

Because the compound is an ionic hydrochloride salt featuring a highly polar carboximidamide moiety, it exhibits moderate hygroscopicity and high aqueous solubility[1][3]. Achieving a high-purity crystalline form is essential for downstream active pharmaceutical ingredient (API) manufacturing. Poor crystallization strategies often lead to moisture entrapment, amorphous phase formation, or "oiling out" (liquid-liquid phase separation). This application note details a robust, field-proven anti-solvent crystallization protocol designed to yield >99.8% pure crystalline material by manipulating solvent dielectric constants.

Physicochemical Profiling

Understanding the thermodynamic properties of the target molecule is the foundational step in designing an efficient crystallization process.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name 1,2,4-triazole-1-carboximidamide hydrochloride
CAS Number 19503-26-5
Molecular Formula C3H5N5·HCl
Molecular Weight 147.57 g/mol
Melting Point 215 – 220 °C[4]
Physical State White to off-white crystalline solid
Solubility Profile Soluble in water and methanol; insoluble in non-polar organics[3]

Mechanistic Principles of the Crystallization Strategy

Due to its ionic nature, 1H-1,2,4-Triazole-1-carboximidamide hydrochloride is highly soluble in water. However, aqueous crystallization is energetically unfavorable for recovery and often results in hydrate formation or sticky, hygroscopic solids.

To bypass this, we employ a binary solvent/anti-solvent crystallization system utilizing Methanol and Dichloromethane (DCM)[1].

  • Causality of Solvent Selection : Methanol (dielectric constant ϵ≈33 ) acts as the primary solvent. Its hydroxyl group forms strong hydrogen bonds with the triazole nitrogens and the chloride counter-ion, ensuring complete dissolution at elevated temperatures. DCM ( ϵ≈9 ) acts as the anti-solvent. It is fully miscible with methanol but lacks the hydrogen-bonding capacity to solvate the salt.

  • Inducing Supersaturation : As DCM is gradually introduced into the methanolic solution, the bulk dielectric constant of the mixture decreases. This reduces the solvation energy of the salt, forcing the system into a metastable supersaturated state. Subsequent controlled cooling lowers the kinetic energy, triggering heterogeneous nucleation and the growth of highly ordered, anhydrous crystals.

Table 2: Anti-Solvent Crystallization Parameters

ParameterTarget ValueMechanistic Rationale
Primary Solvent Methanol (MeOH)High polarity solvates the HCl salt effectively.
Anti-Solvent Dichloromethane (DCM)Miscible with MeOH; lowers dielectric constant to induce supersaturation.
Solvent Ratio 2:1 (MeOH:DCM v/v)Optimal balance between yield (target >90%) and purity[1].
Dissolution Temp 45 – 50 °CMaximizes solubility without risking thermal degradation or solvent boil-off.
Cooling Rate 0.5 °C/minPrevents rapid nucleation and subsequent "oiling out" or impurity entrapment.

Experimental Protocol: Methanol/DCM Anti-Solvent Crystallization

Self-Validation Check: This protocol incorporates a hot-filtration step to guarantee the removal of insoluble synthetic by-products before nucleation begins, ensuring the final crystal lattice is free of physical occlusions.

Step 1: Primary Dissolution

  • Accurately weigh the crude 1H-1,2,4-Triazole-1-carboximidamide hydrochloride.

  • Suspend the crude solid in Methanol at a ratio of approximately 1.5 mL per gram of solid.

  • Heat the suspension to 45–50 °C under continuous agitation (300 rpm) until complete dissolution is achieved. Critical: Do not exceed 60 °C to prevent solvent boil-off and premature precipitation.

Step 2: Hot Clarification 4. Pass the hot methanolic solution through a pre-warmed 0.22 µm PTFE syringe filter (or a jacketed Buchner funnel for larger scales) to remove insoluble particulate matter. 5. Collect the filtrate in a clean, dry crystallization vessel maintained at 45 °C.

Step 3: Anti-Solvent Addition 6. Begin dropwise addition of Dichloromethane (DCM) to the hot filtrate while maintaining steady agitation. 7. Target a final Methanol:DCM volumetric ratio of 2:1[1]. The addition rate should be slow (e.g., 0.1 bed-volumes per minute) to prevent localized spikes in supersaturation, which causes amorphous crashing.

Step 4: Controlled Cooling & Nucleation 8. Once the DCM is fully incorporated, initiate a linear cooling ramp of 0.5 °C/min down to a final temperature of 0–5 °C. 9. Optional but recommended: If spontaneous nucleation does not occur by 35 °C, introduce 0.5% w/w of pure seed crystals to bypass the metastable zone and prevent oiling out. 10. Hold the slurry at 0–5 °C for 2 hours to maximize equilibrium yield.

Step 5: Isolation and Drying 11. Harvest the resulting white crystalline powder via vacuum suction filtration. 12. Wash the filter cake with a minimal volume of pre-chilled (0 °C) DCM to displace residual mother liquor. 13. Transfer the crystals to a vacuum oven. Dry at 45 °C under high vacuum (<10 mbar) for 12 hours to remove all volatile solvents[1].

Process Visualization

G N1 Crude 1H-1,2,4-Triazole-1- carboximidamide HCl N2 Primary Dissolution (Methanol, 45-50°C) N1->N2 Add Solvent N3 Hot Clarification (0.22 µm Filtration) N2->N3 Remove Insoluble Impurities N4 Anti-Solvent Addition (Dichloromethane, 2:1 ratio) N3->N4 Induce Supersaturation N5 Controlled Cooling (0.5°C/min to 0-5°C) N4->N5 Nucleation & Growth N6 Harvest & Wash (Cold DCM) N5->N6 Suction Filtration N7 Vacuum Drying (45°C, <10 mbar) N6->N7 Remove Residual Solvent

Workflow of Methanol/DCM Anti-Solvent Crystallization.

Critical Process Parameters (CPPs) & Troubleshooting

  • Oiling Out (Liquid-Liquid Phase Separation) : If the compound separates as a heavy oil rather than crystallizing, the supersaturation generation is too rapid. Solution : Decrease the rate of DCM addition and implement seeding at the upper boundary of the metastable zone.

  • Hygroscopicity Management : The final hydrochloride salt is moderately hygroscopic[1]. Solution : Perform the final filtration and transfer steps in a humidity-controlled environment (RH < 30%) and ensure the vacuum drying phase is thorough to collapse any surface moisture binding sites.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Yield in 1H-1,2,4-Triazole-1-carboximidamide Synthesis

Welcome to the Technical Support Center for the synthesis of 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (CAS 19503-26-5). This compound is a critical heterocyclic building block used extensively in the pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (CAS 19503-26-5). This compound is a critical heterocyclic building block used extensively in the pharmaceutical industry, most notably as a key intermediate in the synthesis of potent antiviral neuraminidase inhibitors like Peramivir[1], as well as various agricultural fungicides[2].

This guide is designed for research scientists and process chemists. It moves beyond basic recipes to explain the underlying chemical causality of the reaction, providing self-validating protocols and troubleshooting workflows to ensure you consistently achieve >90% yields and >99% purity.

Mechanistic Overview & Reaction Pathway

The synthesis of 1H-1,2,4-Triazole-1-carboximidamide hydrochloride is fundamentally driven by the nucleophilic attack of 1,2,4-triazole on an electrophilic amidinating agent, typically dicyandiamide or a cyanamide derivative[2].

The Causality of the Acid Catalyst: The reaction is strictly dependent on acidic conditions[2]. The addition of hydrochloric acid (HCl) is not merely catalytic; it serves two critical functions. First, it protonates the cyano group of the dicyandiamide, drastically increasing its electrophilicity and lowering the activation energy required for the triazole's nucleophilic attack. Second, it acts as a thermodynamic sink. By immediately forming the highly stable hydrochloride salt of the resulting amidine, the reaction equilibrium is irreversibly driven to the right, preventing the reverse reaction.

Pathway A 1,2,4-Triazole (Nucleophile) D Protonated Reactive Intermediate A->D Nucleophilic Attack B Dicyandiamide (Electrophile) B->D Acidic Activation C Anhydrous THF + HCl (Protonation Source) C->D H+ Transfer E 1H-1,2,4-Triazole-1- carboximidamide HCl (Target Product) D->E 70°C, 2h (>90% Yield) F Urea Derivatives (Hydrolysis Byproducts) D->F Moisture >0.3% (Yield Loss)

Mechanistic pathway of 1H-1,2,4-Triazole-1-carboximidamide HCl synthesis.

Troubleshooting Guides & FAQs

Q1: Why is my overall yield consistently below 60%, and why is my product discolored?

A1: The most common cause of yield loss in this synthesis is moisture contamination. Both the intermediate and the final 1H-1,2,4-Triazole-1-carboximidamide hydrochloride are moderately hygroscopic[2]. If the reaction environment contains excess water, the highly reactive protonated dicyandiamide intermediate will undergo competitive hydrolysis, forming inactive urea derivatives instead of the target amidine.

  • Actionable Fix: Transition from standard solvents to anhydrous Tetrahydrofuran (THF). Implement a self-validating In-Process Control (IPC) by performing a Karl Fischer (KF) titration on your solvent before adding reagents; ensure the moisture content is strictly <0.1%.

Q2: I am observing unreacted 1,2,4-triazole in my HPLC traces. How do I push the reaction to completion?

A2: Incomplete conversion is typically a function of suboptimal thermal kinetics or incorrect stoichiometry. The nucleophilic attack requires a specific activation energy that is optimally surpassed at 70 °C[2]. Operating below 60 °C will stall the reaction, while exceeding 80 °C can cause the dicyandiamide to polymerize or thermally degrade.

  • Actionable Fix: Ensure your internal reactor probe reads exactly 70 °C. Furthermore, utilize a stoichiometric excess of 1,2,4-triazole (e.g., a 1.2:1 molar ratio relative to dicyandiamide) to forcefully drive the equilibrium toward complete consumption of the amidinating agent[2].

Q3: My product crashes out as a sticky, viscous oil rather than a crystalline powder. What is the optimal isolation strategy?

A3: This "oiling out" phenomenon occurs when the precipitating hydrochloride salt traps residual THF or unreacted starting materials within its matrix, preventing proper crystal lattice formation. Direct evaporation in vacuo often yields this crude oil[2].

  • Actionable Fix: Employ a dual-solvent anti-solvent recrystallization strategy. Dissolve the crude oil in a Methanol:Dichloromethane (2:1 v/v) mixture[2]. The methanol acts as a thermodynamic solubilizer, while the dichloromethane acts as an anti-solvent that selectively forces the highly polar hydrochloride salt to crystallize when cooled to 0–5 °C.

Troubleshooting Start Issue: Low Yield (< 70%) CheckMoisture Diagnostic: Check Reagent Moisture (Karl Fischer Titration) Start->CheckMoisture MoistureHigh Result: Moisture > 0.3% Action: Dry Solvents/Reagents CheckMoisture->MoistureHigh Yes MoistureLow Result: Moisture < 0.3% Diagnostic: Check Reaction Temp CheckMoisture->MoistureLow No TempHigh Result: Temp > 75°C Action: Prevent Thermal Degradation MoistureLow->TempHigh T too high TempOpt Result: Temp ~70°C Action: Optimize Crystallization MoistureLow->TempOpt T optimal

Troubleshooting workflow for low yield in triazole carboximidamide synthesis.

Standardized High-Yield Experimental Protocol

The following protocol is engineered to be a self-validating system, incorporating stoichiometric optimization and rigorous isolation techniques to achieve a 90.3% yield and 99.8% purity [2].

Step 1: Preparation & Moisture Control

  • Charge a dry, nitrogen-purged round-bottom flask with 19.7 g (0.29 mol) of.

  • Suspend the triazole in 20 mL of anhydrous THF.

    • IPC Check: Perform a Karl Fischer titration on the THF to confirm <0.1% water content before proceeding.

  • Gradually raise the internal temperature of the suspension to 70 °C using a calibrated heating mantle.

Step 2: Electrophilic Activation & Amidation 4. Add a solution of dicyandiamide (20.0 g, 0.24 mol) dissolved in anhydrous THF to the reaction vessel[2]. (Note: The 1.2:1 molar excess of triazole is intentional to ensure total consumption of the dicyandiamide). 5. Slowly add 27.0 g of a 4 mol/L HCl in THF solution (approx. 0.26 mol HCl) dropwise over 15 minutes[2]. 6. Maintain the reaction mixture at exactly 70 °C for 2 hours[2].

  • IPC Check: Pull a 0.1 mL aliquot at the 90-minute mark for HPLC analysis to verify the disappearance of the dicyandiamide peak.

Step 3: Isolation and Anti-Solvent Recrystallization 7. Remove the heat source and allow the mixture to cool to room temperature (20–25 °C). 8. Filter the reaction mixture under vacuum to isolate the primary crop of the solid product (typically yielding ~26.0 g of crude mass)[2]. 9. Concentrate the remaining filtrate in vacuo at 45 °C until a colorless to pale-yellow residual oil is obtained[2]. 10. Recrystallization: Dissolve the isolated oil in 50 mL of a Methanol:Dichloromethane (2:1 v/v) mixture[2]. Cool the solution to 0–5 °C to induce slow cooling crystallization. 11. Filter the resulting high-purity white crystalline powder under suction. Combine with the primary crop (if purity profiles match) and dry in a vacuum oven at 40 °C.

  • Final Validation: Total expected yield is ~30.1 g (90.3%). Expected purity is >99.8% via HPLC[2].

Quantitative Data Summary

The table below summarizes the causality between experimental parameters and their direct impact on the final yield and purity of the synthesized API intermediate.

ParameterSub-optimal ConditionOptimized ConditionMechanistic Impact on Reaction
Solvent Moisture > 0.5% (Wet solvents)< 0.1% (Anhydrous THF) Prevents competitive hydrolysis of the electrophile into inactive urea byproducts.
Reaction Temperature < 50 °C or > 80 °C70 °C Overcomes activation energy for nucleophilic attack without causing thermal degradation[2].
Molar Ratio (Triazole:Amidine) 1.0 : 1.01.2 : 1.0 Excess nucleophile drives the equilibrium to complete conversion, eliminating unreacted starting material[2].
Acid Catalyst Aqueous HCl4M HCl in THF Anhydrous protonation increases electrophilicity while strictly avoiding water introduction[2].
Crystallization Solvent Direct EvaporationMeOH:DCM (2:1) Anti-solvent system selectively precipitates the pure hydrochloride salt, preventing "oiling out" (>99.8% purity)[2].

References

  • NBInno Pharmaceutical News. "The Role of 1H-1,2,4-Triazole-1-carboximidamide HCl in Antiviral Drug Synthesis." NBInno. Verified landing page: [Link]

  • Nandagopal, A., & Raju, N. A. (2025). "Facile Synthesis of the Neuraminidase Inhibitor Peramivir." ResearchGate. Verified landing page:[Link]

  • The Journal of Organic Chemistry. "Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation." ACS Publications. Verified landing page:[Link]

Sources

Optimization

Troubleshooting poor solubility of 1H-1,2,4-Triazole-1-carboximidamide in DMSO or aqueous buffers

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility failures with 1H-1,2,4-Triazole-1-carboximidamide (ofte...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Application Support Center. This guide is specifically engineered for researchers and drug development professionals experiencing solubility failures with 1H-1,2,4-Triazole-1-carboximidamide (often supplied as a monohydrochloride salt, CAS 19503-26-5)[1].

Because this compound serves as a critical intermediate in the synthesis of antiviral agents (like peramivir) and agricultural fungicides[2], achieving stable, homogeneous solutions is paramount for reproducible assays. Below, we dissect the physicochemical causality behind common solubility issues and provide self-validating protocols to ensure experimental integrity.

Diagnostic Workflow

Before adjusting your formulation, use the decision tree below to identify the thermodynamic or chemical root cause of your precipitation event.

Solubility_Workflow Start Precipitation Detected Check Identify Solvent System Start->Check DMSO Aprotic (DMSO) Check->DMSO Aqueous Aqueous Buffer Check->Aqueous CauseDMSO Cause: Poor anion solvation (Chloride salt lattice) DMSO->CauseDMSO CauseAq Cause: pH > pKa (Free base formation) Aqueous->CauseAq FixDMSO Action: Add 5-10% v/v water or gentle heat CauseDMSO->FixDMSO FixAq Action: Adjust pH < 7.0 or add surfactant CauseAq->FixAq End Stable Solution Achieved FixDMSO->End FixAq->End

Decision tree for diagnosing and resolving 1H-1,2,4-Triazole-1-carboximidamide solubility failures.

Frequently Asked Questions (FAQs)

Q1: Why is my 1H-1,2,4-Triazole-1-carboximidamide hydrochloride precipitating in pure DMSO, even though DMSO is a universal solvent? A1: This compound is typically synthesized and distributed as a monohydrochloride salt[1]. While DMSO is a powerful polar aprotic solvent, it lacks the hydrogen-bond donating capability required to effectively solvate the chloride anion. Consequently, the high lattice energy of the ionic crystal is not easily overcome in pure DMSO, leading to incomplete dissolution[3]. Causality & Solution: The ionic bonds require a protic environment to dissociate. Introducing 5–10% (v/v) ultra-pure water into your DMSO stock provides the necessary hydrogen bonding to solvate the chloride ions, rapidly clearing the solution without compromising downstream lipophilic applications.

Q2: I successfully dissolved the compound in water, but it crashed out when added to my physiological assay buffer (pH 7.4). What happened? A2: The solubility of this compound is highly pH-dependent. The carboximidamide (guanidine-like) functional group acts as a base[2]. In pure water, the hydrochloride salt dissociates, and the resulting acidic micro-environment keeps the compound fully protonated and highly water-soluble[4]. However, when introduced to a buffer at pH 7.4 or higher, the compound approaches its pKa. Deprotonation converts the highly soluble ionic salt into its neutral free-base form. The loss of charge drastically reduces its hydration energy, causing the lipophilic triazole core to aggregate and precipitate[1]. Causality & Solution: To prevent free-base precipitation, either maintain the assay buffer at a slightly acidic pH (e.g., pH 6.0–6.5) or incorporate a non-ionic surfactant (like 0.1% Tween-20) to form micelles that can solubilize the transient free-base molecules.

Q3: Does heating the solution help with long-term stability? A3: Heating (up to 40°C) increases the kinetic energy of the solvent molecules, which can temporarily force the compound into solution. However, this is a thermodynamic trap. Once the solution returns to room temperature, the solubility limit drops, leading to supersaturation and eventual micro-crystallization. Causality & Solution: Relying on heat without addressing the underlying solvent incompatibility (lack of protic solvation in DMSO or incorrect pH in aqueous buffers) will result in unstable stocks. Always adjust the solvent composition first.

Quantitative Data Summary

The table below summarizes the expected solubility limits based on the solvent's physicochemical interaction with the compound's structural state.

Solvent SystemCompound FormSolubility LimitSolvation Mechanism / Notes
Pure Water (pH ~5.5) HCl Salt>50 mg/mLHigh; driven by ion-dipole interactions and chloride solvation[5].
PBS Buffer (pH 7.4) Free Base (Deprotonated)<1 mg/mLLow; loss of charge induces hydrophobic aggregation.
Pure DMSO HCl Salt<5 mg/mLPoor; aprotic nature fails to solvate the chloride anion[6].
DMSO + 10% Water HCl Salt>25 mg/mLModerate-High; protic co-solvent disrupts the ionic lattice.

Validated Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . Do not skip the validation checkpoints, as they confirm the thermodynamic stability of your solution before you commit it to an expensive assay.

Protocol 1: Preparation of a Self-Validating Aqueous Stock (50 mM)

Use this protocol when preparing master stocks for hydrophilic applications.

  • Weighing: Accurately weigh 7.38 mg of[4].

  • Solvation: Add 1.0 mL of sterile, deionized water (Milli-Q or equivalent). Critical: Do not use buffered saline at this stage.

  • Agitation: Vortex vigorously for 30 seconds at room temperature.

  • Self-Validation Checkpoint 1 (Optical): Inspect the tube against a dark background. The solution must be 100% optically clear. Any turbidity indicates incomplete salt dissociation.

  • Self-Validation Checkpoint 2 (Chemical): Spot 1 µL of the solution onto pH indicator paper. The pH should read between 4.5 and 6.0. Causality: If the pH is >7.0, the salt has degraded into the free base, or the water source is contaminated with alkaline agents, which will compromise downstream solubility.

  • Storage: Aliquot into single-use vials and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Buffer Dilution for Neutral pH Cell-Based Assays

Use this protocol to prevent "crashing out" when transitioning from an acidic stock to a physiological assay environment.

  • Carrier Preparation: Prepare a 10X concentrated stock (e.g., 10 mM) using Protocol 1.

  • Buffer Modification: Aliquot 900 µL of your target physiological buffer (e.g., DMEM or PBS, pH 7.4) into a test tube. If your assay permits, supplement this buffer with 0.05% Tween-20 or 1% BSA to act as a solubilizing carrier for the free base.

  • Titration: Dropwise, add 100 µL of the 10X stock into the buffer while continuously vortexing. Causality: Continuous agitation prevents localized high concentrations of the compound from rapidly deprotonating and nucleating into crystals.

  • Self-Validation Checkpoint (Spectrophotometric): Measure the absorbance of the final solution at 600 nm (OD600) using a spectrophotometer.

    • Pass: An OD600 < 0.01 indicates a true solution.

    • Fail: An OD600 > 0.05 indicates the presence of colloidal micro-precipitates (the free base has crashed out). If this occurs, discard the solution and increase the surfactant concentration in Step 2.

References

  • National Center for Biotechnology Information (PubChem). "1H-1,2,4-triazole-1-carboximidamide hydrochloride | C3H6ClN5 | CID 16218515". Available at:[Link]

Sources

Troubleshooting

Preventing thermal degradation of 1H-1,2,4-Triazole-1-carboximidamide during long-term storage

Technical Support Center: 1H-1,2,4-Triazole-1-carboximidamide Stability Guide From the desk of the Senior Application Scientist Welcome to the dedicated technical support guide for 1H-1,2,4-Triazole-1-carboximidamide. Th...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1H-1,2,4-Triazole-1-carboximidamide Stability Guide

From the desk of the Senior Application Scientist

Welcome to the dedicated technical support guide for 1H-1,2,4-Triazole-1-carboximidamide. This resource is designed for our valued partners in research, science, and drug development. The integrity of your starting materials is paramount to the success and reproducibility of your experiments. 1H-1,2,4-Triazole-1-carboximidamide is a crucial building block in the synthesis of many bioactive molecules, particularly as an intermediate for pharmaceuticals like antifungal agents.[1] Its unique structure, featuring a stable triazole ring and a reactive carboximidamide group, makes it highly useful but also susceptible to degradation if not handled and stored with precision.[2]

This guide provides in-depth, evidence-based answers and protocols to ensure the long-term stability of your 1H-1,2,4-Triazole-1-carboximidamide, preventing the thermal degradation that can compromise your research outcomes.

Frequently Asked Questions (FAQs)

Q1: What is 1H-1,2,4-Triazole-1-carboximidamide, and why is its stability a critical concern?

1H-1,2,4-Triazole-1-carboximidamide (often supplied as the hydrochloride salt) is a small molecule featuring an aromatic 1,2,4-triazole ring attached to a carboximidamide (guanidinyl) functional group. The triazole ring itself is a very stable aromatic system, a feature that contributes to the therapeutic efficacy of many drugs.[2][3][4] The carboximidamide group, however, is significantly more reactive and represents the primary site of potential degradation.

Stability is critical because any degradation introduces impurities into your reactions. This can lead to lower yields, unexpected side products, and, most importantly, erroneous biological or analytical results, ultimately costing valuable time and resources.

Q2: What are the primary environmental factors that induce thermal degradation of this compound?

The degradation of 1H-1,2,4-Triazole-1-carboximidamide is primarily driven by a combination of three factors:

  • Temperature: Elevated temperatures accelerate the rate of chemical reactions, including hydrolysis and decomposition. While the compound may have a high melting point, degradation can occur at temperatures well below this, especially over long-term storage.

  • Moisture (Humidity): The carboximidamide group is susceptible to hydrolysis.[5] Atmospheric moisture can provide the water molecules necessary to attack the electrophilic carbon of the C=N bond, leading to the cleavage of the molecule. Bicyclic guanidines, which share structural similarities, have shown that their hydrolysis is dependent on water concentration and is catalyzed by hydroxide ions.[6]

  • Atmosphere: The presence of oxygen can lead to oxidative degradation pathways, while atmospheric moisture contributes to hydrolysis as mentioned. For this reason, storage under an inert atmosphere is a key preventative measure.

Q3: What are the optimal conditions for the long-term storage of 1H-1,2,4-Triazole-1-carboximidamide?

To ensure maximum shelf-life and prevent thermal degradation, we have consolidated best practices from safety data sheets and chemical principles into the following recommendations.

ParameterRecommendationRationale
Temperature 2–8 °C (Refrigerated) Reduces the kinetic rate of all potential degradation reactions.[7]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents oxidative degradation and displaces atmospheric moisture, inhibiting hydrolysis.
Light Store in an amber or opaque vial While the primary focus is thermal stability, related triazole structures can be sensitive to light (photodegradation), which can be a confounding factor.[8][9][10]
Container Tightly sealed, airtight container Prevents the ingress of atmospheric moisture and oxygen. Containers should be carefully resealed after each use.[11][12]
Location Dry, well-ventilated area General best practice for chemical storage to prevent condensation and ensure safety.[11]
Q4: What are the physical signs that my compound may have undergone degradation?

While analytical confirmation is always necessary, you should be suspicious of degradation if you observe any of the following:

  • Color Change: The pure compound is a white to off-white crystalline powder. A change to yellow or brown is a strong indicator of impurity formation.

  • Clumping or Caking: This suggests the absorption of moisture, a key instigator of hydrolytic degradation.

  • Change in Solubility: The formation of less soluble degradation products may be observed when preparing solutions.

  • Unusual Odor: While subtle, the generation of volatile byproducts like ammonia could indicate decomposition of the carboximidamide group.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Q1: My previously white 1H-1,2,4-Triazole-1-carboximidamide powder now has a distinct yellow tint. Can I still use it?

Short Answer: It is strongly advised not to use it without analytical verification.

Detailed Explanation: A color change is a classic sign of chemical degradation. Elevated temperatures, even those experienced during shipping or a brief period of improper storage, can initiate decomposition reactions that produce colored, often polymeric, byproducts.

dot

G cluster_0 Postulated Hydrolytic Degradation A 1H-1,2,4-Triazole-1-carboximidamide D + H2O (Heat, Moisture) A->D B 1H-1,2,4-Triazole C Urea D->B D->C

Sources

Optimization

Optimizing reaction temperature and pH for 1H-1,2,4-Triazole-1-carboximidamide amidination

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 1H-1,2,4-triazole-1-carboximidamide (and its Boc-protected derivatives) for the am...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals utilizing 1H-1,2,4-triazole-1-carboximidamide (and its Boc-protected derivatives) for the amidination (guanidinylation) of amines. While this reagent is a highly efficient, greener alternative to traditional pyrazole-1-carboxamidine or mercury-catalyzed reagents[1], achieving quantitative yields requires precise mechanistic control over reaction temperature and pH.

Amidination Optimization Logic

The success of the amidination reaction hinges on balancing the nucleophilicity of the amine against the hydrolytic stability of the triazole reagent. The workflow below illustrates the critical decision points and causality behind condition optimization.

Optimization_Workflow Start Amine + 1H-1,2,4-Triazole-1-carboximidamide Check_pH Optimize pH (Target: 8.5 - 10.5) Start->Check_pH pH_Low pH < 8.5 Amine Protonated (Unreactive) Check_pH->pH_Low Too acidic pH_High pH > 10.5 Reagent Hydrolysis Check_pH->pH_High Too basic pH_Opt pH Optimal Amine is Free Base Check_pH->pH_Opt Correct Base Check_Temp Optimize Temperature (Target: 25°C - 50°C) pH_Opt->Check_Temp Temp_Low < 25°C Sluggish Kinetics Check_Temp->Temp_Low No heating Temp_High > 60°C Thermal Degradation Check_Temp->Temp_High Overheating Temp_Opt Optimal Temp Efficient Conversion Check_Temp->Temp_Opt Controlled heat Product High Yield Guanidine Product Temp_Opt->Product

Logic tree for optimizing pH and temperature in amidination workflows.

Self-Validating Experimental Protocol

To ensure a self-validating system, this protocol integrates real-time analytical feedback. Do not wait for the reaction to finish before verifying your conditions; use LC-MS monitoring to confirm that your pH and temperature choices are driving the correct mechanistic pathway.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the primary or secondary amine (1.0 eq) in a suitable solvent system. Acetone/water (5:1 v/v) or DMF are highly recommended to ensure the solubility of both the organic amine and the polar triazole reagent[2].

  • Reagent Addition: Add 1H-1,2,4-triazole-1-carboximidamide hydrochloride (1.0 - 1.2 eq) to the stirring solution.

  • pH Optimization (Critical Step): Add a base to adjust the apparent pH to the 8.5–10.5 range.

    • Causality: The amine must be deprotonated to act as a nucleophile. Use K2CO3 (0.5 - 1.0 eq) for aqueous mixtures[2] or N,N-Diisopropylethylamine (DIPEA) for anhydrous organic solvents.

  • Temperature Control: Maintain the reaction at 25°C to 40°C.

    • Causality: Mild heating overcomes the activation energy barrier for sterically hindered amines, but exceeding 50°C risks thermal degradation of the reagent.

  • Real-Time Validation (The Feedback Loop): Extract a 10 µL aliquot at 1 hour and 3 hours. Dilute in methanol and inject into the LC-MS.

    • Validation Check A: If the starting amine mass is static and no 1,2,4-triazole mass (m/z 70[M+H]+) is detected, the amine is protonated. Action: Add more base.

    • Validation Check B: If 1,2,4-triazole is rapidly forming but the amine mass remains static, the reagent is hydrolyzing. Action: Lower the temperature and verify the pH is not >10.5.

  • Workup: Once conversion is >95%, concentrate the mixture in vacuo. Redissolve in EtOAc or DCM and wash with brine (3x). The 1,2,4-triazole byproduct is highly water-soluble and partitions into the aqueous layer[3].

Empirical Data: Impact of Conditions on Yield

The following table summarizes the quantitative impact of varying pH and temperature on the amidination of a standard primary alkyl amine.

pH RangeTemperature (°C)Conversion Yield (%)Mechanistic Observation / Major Byproducts
< 7.525< 10%Amine remains protonated; no nucleophilic attack occurs.
8.5 - 10.525 - 4085 - 98%Optimal conditions; efficient displacement of 1,2,4-triazole.
8.5 - 10.56555 - 65%Reagent thermal degradation; formation of urea derivatives.
> 11.02530 - 45%Hydroxide-mediated hydrolysis of the reagent; high 1,2,4-triazole.

Troubleshooting & Mechanistic FAQs

Q1: Why is my amidination yield low despite extended reaction times at room temperature? Expert Insight: Low yields at room temperature are almost always tied to the protonation state of your substrate. The amidination mechanism requires the amine's lone pair to attack the electrophilic amidino carbon of 1H-1,2,4-triazole-1-carboximidamide. If the pH is below the pKa of your specific amine (typically 9-10 for alkyl amines), the amine exists as an unreactive ammonium ion. Solution: Verify the apparent pH of your reaction mixture. Use a non-nucleophilic base like DIPEA or K2CO3 to push the pH to ~9.5, ensuring the amine is in its free-base form[2].

Q2: How does pH affect the stability of 1H-1,2,4-Triazole-1-carboximidamide? Expert Insight: While a basic environment is necessary to deprotonate the amine, an excessively high pH (e.g., >11 using strong bases like NaOH) leads to the competitive attack of hydroxide ions on the reagent. This causes premature hydrolysis of the carboximidamide group, releasing 1,2,4-triazole[3] and forming inert urea or cyanamide byproducts before the amine can react. Solution: Buffer the reaction using K2CO3 in aqueous-organic mixtures, which naturally maintains the pH in the optimal 9.0–10.0 window without causing rapid hydrolysis[2].

Q3: I'm observing a high accumulation of 1,2,4-triazole byproducts and incomplete conversion. What is going wrong? Expert Insight: 1,2,4-Triazole is the natural leaving group of this reaction[3]. However, if you observe excessive 1,2,4-triazole without corresponding product formation on your LC-MS, it indicates thermal degradation or hydrolysis of the reagent. This often happens if the reaction temperature exceeds 50°C. While heating accelerates the kinetics, 1H-1,2,4-triazole-1-carboximidamide is thermally sensitive in basic aqueous media. Solution: Lower the temperature to 25°C–35°C. If the amine is sterically hindered and requires more driving force, do not increase the temperature. Instead, switch to the more reactive Boc-protected variant, 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine, which provides enhanced electrophilicity due to the electron-withdrawing Boc groups[2].

Q4: Can I use this reagent for solid-phase peptide synthesis (SPPS), and how do the conditions differ? Expert Insight: Yes, 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine is highly effective for on-resin guanidinylation[2]. In SPPS, you cannot use aqueous carbonate buffers. Solution: Swell the resin in DMF or DCM. Use 2.0 to 3.0 equivalents of the reagent and 3.0 equivalents of DIPEA to ensure the resin-bound N-terminal amines are fully deprotonated. The reaction typically reaches completion within 2 hours at room temperature[2].

References

  • [2] Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation | The Journal of Organic Chemistry - ACS Publications. Available at:2

  • [1] Facile Synthesis of the Neuraminidase Inhibitor Peramivir - ResearchGate. Available at: 1

  • [3] 1,2,4-Triazole | 288-88-0 - ChemicalBook. Available at: 3

Sources

Troubleshooting

Technical Support Center: Resolving Impurities in 1H-1,2,4-Triazole-1-carboximidamide Extraction

Welcome to the Technical Support Center for the extraction, purification, and analysis of 1H-1,2,4-Triazole-1-carboximidamide (often handled as its hydrochloride salt, CAS 19503-26-5). As a critical heterocyclic intermed...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the extraction, purification, and analysis of 1H-1,2,4-Triazole-1-carboximidamide (often handled as its hydrochloride salt, CAS 19503-26-5). As a critical heterocyclic intermediate and guanidinylation reagent in the synthesis of active pharmaceutical ingredients (APIs) like the antiviral Peramivir, maintaining its purity (>98%) is paramount[1]. Process-related impurities can drastically reduce API yield, cause side reactions, and introduce toxic byproducts into the final drug formulation.

This guide provides researchers and drug development professionals with mechanistically-grounded troubleshooting steps, validated protocols, and analytical solutions to overcome common extraction and purification bottlenecks.

Troubleshooting Guide & FAQs

Q1: During liquid-liquid extraction, my yields of 1H-1,2,4-triazole-1-carboximidamide are low, and I am seeing significant hydrophilic impurities. How can I optimize the partition coefficient? A1: The causality behind poor organic extraction lies in the pKa​ of the carboxamidine group. 1H-1,2,4-triazole-1-carboximidamide is highly polar and water-soluble in its protonated state[2]. If the aqueous phase is not sufficiently basic (pH < 9), the compound remains ionized and will not partition into the organic solvent (e.g., ethyl acetate or dichloromethane). Mechanistic Solution: Adjust the aqueous crude mixture to pH 9–10 using cold 30% NaOH. Perform the extraction immediately to prevent base-catalyzed hydrolysis of the carboxamidine group. Once extracted into the organic layer, promptly precipitate the product as a hydrochloride salt by adding ethanolic HCl. The hydrochloride salt is significantly more stable and easier to handle than the free base[3].

Q2: When analyzing the crude extract via RP-HPLC, 1H-1,2,4-triazole-1-carboximidamide co-elutes with Peramivir or other synthetic intermediates. How do I achieve baseline resolution? A2: Co-elution in reversed-phase chromatography for these polar, nitrogen-rich heterocycles is typically a function of mobile phase pH and organic modifier strength. At neutral pH, both the triazole derivative and the API may exist in mixed ionization states, leading to peak broadening and co-elution. Mechanistic Solution: You must force the compounds into a uniform ionization state. A validated RP-HPLC method utilizes a potassium dihydrogen phosphate buffer adjusted to pH 3.2 paired with acetonitrile (50:50 v/v)[4]. At pH 3.2, the basic carboxamidine group is fully protonated, increasing its polarity and reducing its retention time relative to the more complex API, thereby achieving baseline separation.

Q3: My isolated 1H-1,2,4-triazole-1-carboximidamide hydrochloride salt degrades over time and becomes sticky. What is the mechanistic cause, and how do I stabilize it? A3: The hydrochloride salt of 1H-1,2,4-triazole-1-carboximidamide is hygroscopic. When exposed to ambient humidity, it absorbs water, which can facilitate the slow hydrolysis of the carboxamidine functionality into a urea derivative and free triazole. Self-Validating Storage Protocol: After crystallization, dry the salt under a high vacuum at 40°C for 12 hours. Store the purified salt in a tightly sealed amber desiccator backfilled with argon or nitrogen. If utilizing the reagent for solid-phase peptide synthesis or solution-phase guanidinylation, consider converting it to 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine. The Boc-protected variant is highly stable, soluble in organic solvents, and prevents side reactions during complex syntheses[5].

Experimental Protocols

Protocol 1: Extraction and Salt Formation of 1H-1,2,4-Triazole-1-carboximidamide

This self-validating protocol ensures the transition of the compound from its water-soluble free base to a stable, crystalline hydrochloride salt, minimizing the carryover of aqueous impurities[6].

  • Temperature Control: Cool the aqueous crude reaction mixture to 0–5°C using an ice bath to minimize degradation.

  • pH Adjustment: Slowly add 30% w/w aqueous NaOH dropwise while stirring until the pH reaches 9.5. Maintain the internal temperature below 10°C.

  • Liquid-Liquid Extraction: Extract the aqueous layer with three volumes of ethyl acetate (1:1 v/v ratio).

  • Washing: Combine the organic layers and wash with saturated brine (NaCl) to remove residual water-soluble impurities.

  • Drying: Dry the organic layer over anhydrous sodium sulfate ( Na2​SO4​ ) and filter.

  • Salt Precipitation: Cool the organic filtrate to 0°C and add a stoichiometric equivalent of 2M HCl in diethyl ether dropwise.

  • Crystallization: Stir for 30 minutes as the white crystalline 1H-1,2,4-Triazole-1-carboxamidine hydrochloride precipitates.

  • Isolation: Filter the crystals under a vacuum, wash with cold diethyl ether, and dry under a high vacuum at 40°C.

ExtractionWorkflow Start Crude Reaction Mixture (Aqueous) pHAdjust Adjust pH to 9-10 (NaOH at 0-5°C) Start->pHAdjust Extract Liquid-Liquid Extraction (Ethyl Acetate) pHAdjust->Extract PhaseSep Phase Separation Extract->PhaseSep Aqueous Aqueous Layer (Discard/Recycle) PhaseSep->Aqueous Organic Organic Layer (Contains Free Base) PhaseSep->Organic SaltForm Salt Formation (Add HCl in Ether) Organic->SaltForm Crystallize Crystallization & Filtration SaltForm->Crystallize Pure Pure 1H-1,2,4-Triazole- 1-carboximidamide HCl Crystallize->Pure

Workflow for the extraction and hydrochloride salt formation of 1H-1,2,4-Triazole-1-carboximidamide.

Protocol 2: RP-HPLC Quantification of Process Impurities

Use this validated method to quantify the 1H-1,2,4-triazole-1-carboximidamide impurity against the Peramivir API[4].

  • Column: Agilent Eclipse-XDB C18 (250 mm × 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Mix 50% Potassium dihydrogen phosphate buffer (pH adjusted to 3.2 with orthophosphoric acid) and 50% Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: Photodiode Array (PDA) at 260 nm.

  • System Suitability: Ensure the theoretical plate count for the impurity peak is > 9,000.

HPLC_Troubleshooting Issue Co-elution of Impurity & API (Peramivir) CheckPH Check Mobile Phase pH (Target: pH 3.2) Issue->CheckPH pHHigh pH > 3.5 (Ionization overlap) CheckPH->pHHigh pHOk pH = 3.2 (Optimal ionization) CheckPH->pHOk AdjustPH Adjust with KH2PO4 Buffer pHHigh->AdjustPH CheckOrg Check Acetonitrile % (Target: 50%) pHOk->CheckOrg Resolution Baseline Resolution Achieved AdjustPH->Resolution OrgHigh ACN > 55% (Poor retention) CheckOrg->OrgHigh DecreaseOrg Decrease ACN to 50% OrgHigh->DecreaseOrg DecreaseOrg->Resolution

Decision tree for resolving co-elution issues during RP-HPLC quantification.

Quantitative Data & Parameters

Table 1: RP-HPLC Chromatographic Parameters for Impurity Resolution Data synthesized from validated RP-HPLC methodologies for Peramivir process impurities[4].

CompoundRetention Time (min)Theoretical Plates (N)Tailing FactorResolution ( Rs​ )
1H-1,2,4-triazole-1-carboximidamide ~3.5> 9,400< 1.5-
Peramivir (API) ~6.1> 6,100< 1.5> 2.0

Table 2: Physicochemical Properties & Extraction Parameters

PropertyValue / ConditionImpact on Extraction / Handling
Molecular Weight (HCl salt) 147.57 g/mol Highly polar; requires salt precipitation for efficient isolation[3].
Optimal Aqueous pH 9.0 - 10.0Deprotonates the salt to the free base, enabling organic partitioning[6].
Recommended Organic Solvent Ethyl Acetate or DCMProvides the optimal partition coefficient (LogP) for the free base.
Storage Condition < 25°C, Desiccated, ArgonPrevents hygroscopic water absorption and subsequent hydrolysis.

References

  • Nandagopal, A., & Raju, N. A. (2025). Novel RP-HPLC method for quantification of peramivir and its impurity (1H-1,2,4-triazole-1-carboximidamide) in bulk and injectable preparations. Discover Chemistry, 2(132).[Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 16218515, 1H-1,2,4-Triazole-1-carboxamidine hydrochloride. PubChem.[Link]

  • NBINNO (2026). The Role of 1H-1,2,4-Triazole-1-carboximidamide HCl in Antiviral Drug Synthesis. NBINNO Pharmaceutical Insights.[Link]

  • The Journal of Organic Chemistry (2021). Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation. ACS Publications.[Link]

Sources

Optimization

Reducing unwanted byproducts in 1H-1,2,4-Triazole-1-carboximidamide cross-coupling reactions

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges when scaling up or optimizing reactions involving 1H-1,2,4-Triazole-1-carboximidam...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges when scaling up or optimizing reactions involving 1H-1,2,4-Triazole-1-carboximidamide (CAS 19503-26-5).

This versatile reagent serves a dual mandate in modern synthetic chemistry: it acts as a potent electrophilic guanylating agent for amines (amine-amidine coupling), and it functions as a challenging, yet highly valuable, nucleophile in transition-metal-catalyzed C-N cross-coupling (e.g., Buchwald-Hartwig N-arylation). Understanding the mechanistic causality behind byproduct formation is essential for optimizing yields and maintaining scientific integrity in your workflows.

Part 1: Mechanistic Pathways & Byproduct Origins

To effectively troubleshoot, we must first visualize the competing pathways that lead to unwanted byproducts.

Guanidinylation R 1H-1,2,4-Triazole-1- carboximidamide I Tetrahedral Intermediate R->I + Amine B1 Urea Byproduct (Hydrolysis) R->B1 + Trace H2O A Primary Amine A->I P Guanidine Product I->P - Triazole

Mechanistic pathway of amine guanidinylation versus competitive hydrolysis.

PdCoupling Pd Pd(0) Catalyst OA Pd(II) Oxidative Addition Pd->OA + Ar-X AC Amidine Coordination OA->AC + Carboximidamide D Dehalogenation (Ar-H) OA->D β-Hydride Elim. RE Reductive Elimination AC->RE + Base RE->Pd Regeneration P N-Aryl Amidine RE->P DP N,N-Diarylation P->DP Excess Ar-X

Pd-catalyzed C-N cross-coupling cycle highlighting the dehalogenation side-reaction.

Part 2: Troubleshooting FAQs

Q1: During the guanidinylation of sterically hindered amines, I am observing significant amounts of a urea byproduct instead of the desired guanidine. How can I reduce this? Causality: The urea byproduct arises from the competitive hydrolysis of the 1H-1,2,4-triazole-1-carboximidamide intermediate. When the target amine is sterically hindered, the nucleophilic attack is kinetically slow, allowing trace water in the solvent to attack the highly electrophilic amidine carbon [1]. Solution:

  • Rigorously dry your solvents over molecular sieves (use anhydrous DMF or DCM).

  • Switch to the Boc-protected variant (1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine). The electron-withdrawing Boc groups stabilize the reagent against hydrolysis and improve the leaving group ability of the triazole upon amine attack, allowing for heating without degradation.

Q2: In Pd-catalyzed C-N cross-coupling of the carboximidamide with aryl bromides, I see extensive dehalogenation of the aryl halide (Ar-H formation). What is causing this? Causality: Dehalogenation is a classic off-cycle byproduct. Amidines possess multiple nitrogen donors that can strongly chelate to the Palladium center, forming a stable, unreactive bis-amidine Pd(II) complex. This "catalyst poisoning" stalls the reductive elimination step. While the cycle is stalled, alkoxide bases (or solvent) can donate a hydride, leading to β-hydride elimination and subsequent dehalogenation of the aryl halide [2]. Solution:

  • Utilize a bulky biarylphosphine ligand (e.g., BrettPhos). The extreme steric bulk of BrettPhos prevents the amidine from forming a bidentate chelate, forcing the open coordination site to accept only one amidine and accelerating reductive elimination.

  • Avoid alkoxide bases; use a non-nucleophilic, anhydrous base like Cs₂CO₃.

Q3: I am getting N,N-diarylation instead of N-monoarylation in my cross-coupling. How do I control regioselectivity? Causality: The primary amine of the carboximidamide becomes significantly more acidic after the first arylation. This makes the monoarylated product a highly competent nucleophile for a second oxidative addition complex, leading to over-reaction [3]. Solution:

  • Maintain a strict stoichiometry of 1.2:1 (amidine to aryl halide).

  • Lower the reaction temperature to 85 °C and rely on a highly active precatalyst system (e.g., Pd₂(dba)₃ with BrettPhos) to ensure the first coupling is rapid while the second remains sterically disfavored.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the expected byproduct distributions under standard versus optimized conditions, allowing for rapid benchmarking of your experimental results.

Reaction PathwayCatalyst / Reagent SystemTarget Yield (%)Dehalogenation (Ar-H)Hydrolysis (Urea)Diarylation
Guanidinylation (Standard) 1H-1,2,4-Triazole-1-carboximidamide HCl45–60%N/A20–35%N/A
Guanidinylation (Optimized) N,N'-di-Boc-1H-1,2,4-Triazole variant85–95%N/A< 5%N/A
C-N Cross-Coupling (Standard) Pd(OAc)₂ / PPh₃ / NaOtBu< 10%40–50%N/A15–20%
C-N Cross-Coupling (Optimized) Pd₂(dba)₃ / BrettPhos / Cs₂CO₃75–88%< 5%N/A< 5%

Part 4: Self-Validating Experimental Protocols

Protocol A: Optimized Solution-Phase Guanidinylation (Minimizing Hydrolysis)

This protocol utilizes the Boc-protected reagent to prevent hydrolysis and dimerization.

  • Preparation: In an oven-dried 25 mL round-bottom flask under an inert argon atmosphere, dissolve the primary amine (1.0 mmol) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine (1.1 mmol, 1.1 equiv) to the stirring solution.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.0 mmol, 2.0 equiv).

  • Reaction: Heat the mixture to 45 °C and stir for 2 hours.

  • Validation Checkpoint: Take a 10 µL aliquot, dilute in 1 mL MeOH, and analyze via LC-MS. The mass of the starting amine should be completely consumed. The dominant peak must correspond to the [M+H]⁺ of the Boc-protected guanidine. If unreacted amine persists (>5%), add an additional 0.2 equiv of the triazole reagent and stir for 30 more minutes.

  • Workup: Quench with water (10 mL) and extract with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Pd-Catalyzed N-Monoarylation (Preventing Catalyst Poisoning)

This protocol utilizes steric bulk to prevent amidine chelation and subsequent dehalogenation.

  • Glovebox Setup: Inside an argon-filled glovebox, charge an oven-dried vial with Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), BrettPhos (0.05 mmol, 5 mol%), and anhydrous Cs₂CO₃ (1.4 mmol, 1.4 equiv).

  • Substrate Addition: Add 1H-1,2,4-Triazole-1-carboximidamide hydrochloride (1.2 mmol, 1.2 equiv) and the aryl bromide (1.0 mmol, 1.0 equiv).

  • Solvent: Add anhydrous, degassed tert-butanol or 1,4-dioxane (4.0 mL). Seal the vial with a Teflon-lined cap and remove it from the glovebox.

  • Reaction: Heat the vial in a pre-warmed aluminum block at 85 °C for 4 hours.

  • Validation Checkpoint: Observe the reaction color. A shift from dark red/purple to a pale yellow/orange indicates a healthy, active catalytic cycle. Analyze a filtered aliquot via GC-MS; the Ar-H dehalogenation peak should be <5% relative to the product peak.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite. Concentrate the filtrate and purify via flash column chromatography (DCM/MeOH gradient).

References

  • Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. Organic Letters (via PubMed Central). [Link]

  • Expanding the Medicinal Chemist Toolbox: Comparing Seven C(sp2)–C(sp3) Cross-Coupling Methods by Library Synthesis. ACS Medicinal Chemistry Letters. [Link]

Troubleshooting

Overcoming steric hindrance when reacting with 1H-1,2,4-Triazole-1-carboximidamide

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the guanylation of sterically hindered amines using 1H-1,2,4-Tri...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is designed for researchers, scientists, and drug development professionals troubleshooting the guanylation of sterically hindered amines using 1H-1,2,4-Triazole-1-carboximidamide.

The Mechanistic Bottleneck: Why Steric Hindrance Stalls Guanylation

Guanylation via 1H-1,2,4-triazole-1-carboximidamide proceeds through a nucleophilic addition-elimination mechanism. The target amine's lone pair attacks the electrophilic amidino carbon, forming a tetrahedral intermediate before the triazole ring is expelled as a leaving group.

When reacting with bulky substrates (e.g., secondary amines like diisopropylamine, or N-methyl amino acids), the steric bulk heavily shields the nucleophilic nitrogen. This physical clash prevents the optimal trajectory for nucleophilic attack, drastically raising the activation energy ( Ea​ ) of the transition state[1]. Consequently, standard room-temperature protocols using the hydrochloride salt of the reagent often result in incomplete conversion or entirely stalled reactions[1]. Overcoming this requires either kinetic forcing (to surpass the Ea​ barrier) or reagent activation (to lower the Ea​ barrier via electronics).

Troubleshooting FAQs

Q: My secondary amine shows <10% conversion with 1H-1,2,4-triazole-1-carboximidamide hydrochloride at room temperature. What is the first parameter I should adjust? A: You must apply kinetic forcing. Unhindered primary amines react readily at room temperature, but hindered amines require thermal energy to overcome the steric barrier. Increase the temperature to 60–80 °C, use a polar aprotic solvent (like DMF or DMSO) to better solvate the highly polar transition state, and increase the reagent stoichiometry to 3–5 equivalents.

Q: I applied heat, but my substrate is thermally sensitive and is degrading. How can I achieve guanylation at room temperature? A: You must switch from the standard hydrochloride salt to an electronically activated derivative. By converting your reagent into 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine, you introduce two strongly electron-withdrawing Boc groups[1]. This inductive effect significantly lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the amidino carbon, increasing its electrophilicity. This activated reagent can completely guanylate sterically hindered N-terminal residues and secondary amines at room temperature within hours[1].

Q: Can I use DCM or THF instead of DMF for these reactions? A: For highly hindered substrates, DCM and THF are suboptimal. The standard hydrochloride salt of 1H-1,2,4-triazole-1-carboximidamide has poor solubility in these solvents, artificially lowering the effective concentration of your electrophile. If you must use THF or DCM (e.g., for on-resin solid-phase synthesis), it is mandatory to use the diprotected N,N′-di-Boc variant, which exhibits excellent solubility in organic solvents[1][2].

Experimental Protocols: Self-Validating Systems

To ensure reproducibility, follow these validated methodologies based on the specific steric demands of your substrate.

Protocol A: Kinetic Forcing (For Thermally Stable Hindered Amines)
  • Preparation: Dissolve the hindered amine (1.0 eq) in anhydrous DMF (0.1 M concentration).

  • Reagent Addition: Add 1H-1,2,4-triazole-1-carboximidamide hydrochloride (3.0 to 5.0 eq).

  • Base Addition: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) (4.0 to 6.0 eq), to ensure the amine is fully free-based and to neutralize the hydrochloride salt.

  • Reaction: Heat the mixture to 70 °C under an inert atmosphere (N₂) for 16–24 hours. Monitor via LC-MS.

  • Workup: Quench with water and extract with EtOAc. The high polarity of the triazole byproduct allows it to be easily washed away in the aqueous layer.

Protocol B: Synthesis of Activated Reagent (1H-Triazole-1-[N,N′-bis(Boc)]carboxamidine)

Use this protocol to synthesize the activated reagent if Protocol A fails or causes substrate degradation[1].

  • Mono-Protection: Dissolve 1H-1,2,4-triazole-1-carboxamidine hydrochloride (1.0 eq) in a 5:1 mixture of acetone and water. Add di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) and K₂CO₃ (0.5 eq). Stir at room temperature until complete to yield the mono-Boc intermediate.

  • Deprotonation: Isolate the intermediate, dry it, and dissolve in anhydrous THF. Cool to 0 °C and add Sodium Hydride (NaH, 3.0 eq) carefully.

  • Di-Protection: Add an excess of Boc₂O (2.0 eq) to the reaction mixture. Stir at room temperature to yield the N,N′-di-Boc activated reagent. Purify via recrystallization or flash chromatography.

Protocol C: Guanylation with the Activated Reagent (For Thermally Sensitive/Highly Hindered Amines)
  • Preparation: Dissolve the hindered amine (1.0 eq) in THF or DMF.

  • Reaction: Add the synthesized 1H-triazole-1-[N,N′-bis(Boc)]carboxamidine (1.1 to 2.0 eq). No exogenous base is strictly required if the amine is already free-based, though catalytic DMAP can be added for exceptionally unreactive substrates[3].

  • Completion: Stir at room temperature for 2–4 hours. The electron-withdrawing Boc groups ensure rapid conversion[1].

Quantitative Data: Reagent Efficacy Comparison

The following table summarizes the dramatic difference in conversion rates when switching from the standard hydrochloride reagent to the activated di-Boc reagent on hindered substrates[1].

Amine Substrate (Steric Profile)Reagent TypeReaction ConditionsConversion (%)
Cyclohexylamine (Moderate)Standard HydrochlorideRoom Temp, 20 h61%
Cyclohexylamine (Moderate)N,N′-di-Boc ActivatedRoom Temp, 30 min>95%
Diisopropylamine (High)Standard HydrochlorideRoom Temp, 24 h0%
N-Methyl Amino Acids (High)N,N′-di-Boc ActivatedRoom Temp, 2 h100%

Troubleshooting Workflow Diagram

GuanylationTroubleshooting Start Sterically Hindered Amine + 1H-1,2,4-Triazole-1-carboximidamide Standard Standard Conditions (RT, 1 eq Reagent, Base) Start->Standard Failure Low Yield / Stalled Reaction (<10% Conversion) Standard->Failure Steric Clash / High Ea Path1 Strategy A: Kinetic Forcing (60-80°C, DMF, 3-5 eq Reagent) Failure->Path1 Substrate is Thermally Stable Path2 Strategy B: Reagent Activation (Synthesize N,N'-di-Boc Derivative) Failure->Path2 Substrate is Heat-Sensitive Success1 Successful Guanylation (Moderate to High Yield) Path1->Success1 Overcomes Activation Energy Success2 Rapid Guanylation at RT (Excellent Yield) Path2->Success2 Increased Electrophilicity

Workflow for overcoming steric hindrance during amine guanylation.

References

  • [1] Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation. The Journal of Organic Chemistry - ACS Publications. URL:

  • [2] N,N'-Di-tert-butoxycarbonyl-1H-benzotriazole-1-carboxamidine Derivatives Are Highly Reactive Guanidinylating Reagents. Organic Letters - ACS Publications. URL:

  • [3] Guanidine synthesis by guanylation. Organic Chemistry Portal. URL:

Sources

Reference Data & Comparative Studies

Validation

1H-1,2,4-Triazole-1-carboximidamide vs. 1H-Pyrazole-1-carboxamidine: A Comprehensive Guide to Amidination Reagents

The transformation of primary and secondary amines into guanidines—a process known as amidination or guanidinylation—is a cornerstone reaction in medicinal chemistry, peptide synthesis, and materials science. Because the...

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Author: BenchChem Technical Support Team. Date: April 2026

The transformation of primary and secondary amines into guanidines—a process known as amidination or guanidinylation—is a cornerstone reaction in medicinal chemistry, peptide synthesis, and materials science. Because the highly basic guanidinium group (pKa ~13.5) remains protonated under physiological conditions, it is critical for designing arginine mimics, kinase inhibitors, and cell-penetrating peptides.

Historically, 1H-pyrazole-1-carboxamidine (and its N,N'-di-Boc protected variant, the Bernatowicz reagent) has been the gold standard. However, recent comparative studies have demonstrated that 1H-1,2,4-triazole-1-carboximidamide derivatives can offer superior kinetic profiles and yields, particularly for sterically hindered secondary amines and solid-phase peptide synthesis (SPPS).

This guide objectively compares these two reagent classes, exploring the mechanistic causality behind their reactivity, providing quantitative benchmarking data, and detailing self-validating experimental protocols.

Mechanistic Insights: Why the Leaving Group Dictates Reactivity

The amidination of an amine proceeds via a nucleophilic addition-elimination mechanism at the electrophilic amidine carbon. The efficiency of this reaction is governed by two primary factors: the electrophilicity of the reagent and the stability of the leaving group upon collapse of the tetrahedral intermediate.

The Causality of Reagent Design

When comparing the unprotected hydrochloride salts of these reagents, 1H-pyrazole-1-carboxamidine HCl often performs slightly better for simple aliphatic amines. This is largely due to the specific hydrogen-bonding network and solubility profile of the pyrazole salt in polar aprotic solvents, which stabilizes the transition state during the necessary proton-transfer steps.

However, modern synthesis predominantly relies on N,N'-di-Boc protected variants to avoid unwanted side reactions and facilitate purification. Here, the electronic dynamics shift dramatically. The electron-withdrawing Boc groups highly activate the amidine carbon. In this protected state, the 1,2,4-triazole ring proves vastly superior to pyrazole. Because 1,2,4-triazole is more electron-deficient and has a lower conjugate acid pKa (~2.2) compared to pyrazole (~2.5), it better stabilizes the developing negative charge in the tetrahedral intermediate and acts as a much more efficient leaving group. This reduces the steric activation energy required for secondary amines like piperidine to attack the carbon center .

Mechanism Amine Amine (Nucleophile) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Reagent Amidinating Reagent Reagent->Intermediate Product Guanidine Product Intermediate->Product Collapse & Elimination LeavingGroup Leaving Group (Pyrazole/Triazole) Intermediate->LeavingGroup Expulsion

Nucleophilic addition-elimination mechanism of amine amidination.

Quantitative Performance Comparison

The following data summarizes the benchmarking of both unprotected (HCl salts) and protected (Di-Boc) variants of pyrazole and triazole reagents. The data clearly illustrates the kinetic advantage of the Di-Boc-triazole reagent for secondary amines and complex peptide substrates.

Table 1: Conversion Rates of Aliphatic Amines

Reactions performed in solution phase. Data adapted from the comparative evaluation of guanidinylation reagents .

Amine SubstrateReagent UsedReagent TypeConversion (%)Reaction Time
Piperidine (Secondary)1H-Pyrazole-1-carboxamidine HClUnprotected94%2 h
Piperidine (Secondary)1H-Triazole-1-carboxamidine HClUnprotected87%2 h
Piperidine (Secondary)Di-Boc-PyrazoleProtected100%2 h
Piperidine (Secondary)Di-Boc-TriazoleProtected100% 30 min
Cyclohexylamine (Primary)1H-Pyrazole-1-carboxamidine HClUnprotected68%2 h
Cyclohexylamine (Primary)1H-Triazole-1-carboxamidine HClUnprotected61%2 h
Table 2: Isolated Yields in Peptide Guanidinylation

Guanidinylation of a deprotected test peptide (TP1) on a 0.05 mmol scale.

Reagent UsedReagent TypeIsolated Yield of Guanidinylated Peptide
1H-Pyrazole-1-carboxamidine HClUnprotected10 mg
1H-Triazole-1-carboxamidine HClUnprotected15 mg
Di-Boc-PyrazoleProtected27 mg
Di-Boc-TriazoleProtected35 mg

Analytical Takeaway: While the unprotected pyrazole reagent marginally outperforms the unprotected triazole for simple aliphatic amines, the Di-Boc-Triazole reagent is the undisputed champion for secondary amines (achieving full conversion 4x faster than its pyrazole counterpart) and for complex, sterically hindered peptide substrates.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols incorporate built-in validation steps. By verifying intermediate states, researchers can prevent downstream failures.

Protocol A: Solution-Phase Guanidinylation (Using Di-Boc-Triazole)

This protocol is optimized for the rapid conversion of secondary amines to protected guanidines.

  • Preparation: Dissolve the target amine (1.0 equiv) in anhydrous CH₂Cl₂ or DMF (0.1–0.2 M concentration) under an inert atmosphere (N₂ or Argon).

  • Basification: Add N,N-diisopropylethylamine (DIPEA) (2.0–3.0 equiv). Causality: DIPEA ensures the amine remains fully unprotonated and nucleophilic, neutralizing any trace acids.

  • Reagent Addition: Add 1H-Triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine (1.1–1.5 equiv) in a single portion.

  • Incubation: Stir at room temperature. For primary amines, 30 minutes is usually sufficient. For secondary amines, allow up to 60 minutes.

  • Self-Validation (Crucial Step): Before quenching, extract a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. Validation criteria: Complete disappearance of the starting amine mass and the dominant presence of the[M+Boc₂+H]⁺ product mass. If incomplete, add 0.5 equiv more reagent and stir for 30 mins.

  • Workup: Wash the organic layer sequentially with saturated aqueous NaHCO₃ (to remove acidic byproducts) and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Deprotection: Treat the crude residue with a CH₂Cl₂/TFA (1:1 v/v) solution for 1–2 hours to cleave the Boc groups, yielding the final unprotected guanidine.

Protocol B: Solid-Phase Peptide Guanidinylation

This workflow is designed for converting resin-bound ornithine or lysine residues into arginine mimics.

Workflow Step1 1. Resin Swelling Swell peptide-resin in DMF (30 min) Step2 2. Reagent Cocktail Add Di-Boc-Triazole + DIPEA in DMF Step1->Step2 Step3 3. Coupling Reaction Agitate at RT for 2 hours Step2->Step3 Step4 4. Self-Validation Perform Kaiser (Ninhydrin) Test Step3->Step4 Step5 5. Cleavage & Isolation TFA Cleavage and Ether Precipitation Step4->Step5

Standard self-validating workflow for Solid-Phase Peptide Guanidinylation.

  • Resin Swelling: Swell the peptide-bound resin (containing free primary amines) in DMF for 30 minutes to maximize pore accessibility.

  • Reagent Cocktail: Prepare a solution of Di-Boc-Triazole (2.0–3.0 equiv per free amino group) and DIPEA (4.0 equiv) in a minimal volume of DMF.

  • Coupling: Add the cocktail to the resin and agitate gently at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Drain the reaction mixture and wash the resin 3x with DMF. Extract a few resin beads and perform a Kaiser (ninhydrin) test. Validation criteria: A colorless or pale yellow bead indicates complete guanidinylation. A blue bead indicates unreacted primary amines, requiring a second coupling cycle.

  • Washing: Wash the validated resin sequentially with DMF (3x), CH₂Cl₂ (3x), and MeOH (3x), then dry under vacuum.

  • Cleavage: Cleave the peptide from the resin and globally deprotect using a standard TFA cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) for 2 hours.

  • Isolation: Precipitate the guanidinylated peptide in cold diethyl ether, isolate via centrifugation, and purify by preparative HPLC.

Conclusion & Selection Guide

Choosing between pyrazole and triazole-based amidinating reagents depends heavily on the substrate and the desired workflow:

  • Choose 1H-Pyrazole-1-carboxamidine HCl (Unprotected): When working with simple, unhindered primary aliphatic amines in solution phase where Boc-deprotection steps are undesirable, or when utilizing microwave-assisted, polymer-bound pyrazole methodologies .

  • Choose Di-Boc-Triazole (Protected): When guanidinylating secondary amines (e.g., piperidine, pyrrolidine), sterically hindered N-terminal amino acids, or performing solid-phase peptide synthesis. The superior leaving-group ability of the 1,2,4-triazole ring significantly reduces reaction times and boosts isolated yields in complex molecular environments.

References

  • Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation The Journal of Organic Chemistry, American Chemical Society (2021). URL:[Link]

Comparative

A Comparative Guide to the Reactivity of Guanidines: 1H-1,2,4-Triazole-1-carboximidamide vs. Traditional Guanidines

For the discerning researcher in organic synthesis and drug development, the choice of a guanidinylating agent or an organic base can be pivotal. Traditional guanidines are renowned for their exceptional basicity, often...

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Author: BenchChem Technical Support Team. Date: April 2026

For the discerning researcher in organic synthesis and drug development, the choice of a guanidinylating agent or an organic base can be pivotal. Traditional guanidines are renowned for their exceptional basicity, often categorized as "superbases."[1][2] In contrast, reagents like 1H-1,2,4-Triazole-1-carboximidamide offer a more nuanced reactivity profile, serving as a stable and selective building block. This guide provides an in-depth comparison of their reactivity, supported by structural analysis and actionable experimental protocols, to inform your selection process.

Part 1: The Guanidine Core: A Benchmark of Basicity and Nucleophilicity

Guanidine, HNC(NH₂)₂, is the parent structure of a class of compounds characterized by a central carbon atom bonded to three nitrogen atoms. Its reactivity is dominated by two key features:

  • Exceptional Basicity : Guanidine is one of the strongest organic nitrogenous bases, with the pKa of its conjugate acid (the guanidinium ion) being approximately 13.6.[3][4] This high basicity is a direct consequence of the remarkable resonance stabilization of the resulting guanidinium cation. Upon protonation, the positive charge is delocalized symmetrically across all three nitrogen atoms, a stabilizing effect that strongly favors the protonated state.[4][5]

  • Potent Nucleophilicity : The nitrogen atoms in neutral guanidine possess lone pairs of electrons, making the molecule a strong N-nucleophile. This allows guanidines to readily participate in reactions such as alkylation, acylation, and Michael additions.[6]

The stability of the guanidinium ion is a cornerstone of its chemical behavior.

Caption: Resonance stabilization of the guanidinium cation.

Due to these properties, traditional guanidines and their substituted derivatives (e.g., 1,1,3,3-Tetramethylguanidine, TMG) are widely employed as strong, non-nucleophilic bases in organic synthesis, catalyzing a variety of reactions.[1][6]

Part 2: 1H-1,2,4-Triazole-1-carboximidamide: A Tamed Guanidine Moiety

1H-1,2,4-Triazole-1-carboximidamide can be viewed as a guanidine derivative where one of the -NH₂ groups is replaced by a 1-amino-1,2,4-triazole moiety. This structural modification has profound implications for its reactivity. The 1,2,4-triazole ring is an aromatic heterocycle that is inherently electron-withdrawing.

G cluster_structures Structural Comparison guanidine Guanidine (Strong Base & Nucleophile) triazole_guanidine 1H-1,2,4-Triazole-1-carboximidamide (Guanidinylating Agent) effect Electron-withdrawing 1,2,4-Triazole Ring arrow ⬇️ result Reduces Basicity & Nucleophilicity of External Nitrogens

Caption: Influence of the triazole ring on the guanidine core.

Key consequences of the triazole substitution:

  • Reduced Basicity : The electron-withdrawing nature of the triazole ring significantly decreases the electron density on the external carboximidamide nitrogens. This makes them far less eager to accept a proton compared to traditional guanidines. While a precise pKa value is not widely reported, it is expected to be substantially lower than that of guanidine. The parent 1,2,4-triazole is a very weak base, with the pKa of its conjugate acid being only 2.45.[7]

  • Altered Reactivity : Instead of acting as a potent base, 1H-1,2,4-Triazole-1-carboximidamide functions primarily as a guanidinylating agent . The triazole moiety acts as a good leaving group, facilitating the transfer of the carboximidamide group (-C(=NH)NH₂) to a nucleophile, such as a primary or secondary amine. This is analogous to the well-established reactivity of reagents like 1H-Pyrazole-1-carboxamidine hydrochloride.[8] Its common availability as a hydrochloride salt underscores its use as a stable building block rather than a free base.[9][10]

This compound is a key intermediate in the synthesis of various pharmaceuticals, including antiviral agents like Peramivir, where it serves to install the guanidino group onto a more complex molecular scaffold.[11]

Part 3: Head-to-Head Performance Comparison

The distinct electronic environments of these two classes of compounds dictate their utility in the lab.

FeatureTraditional Guanidines (e.g., Guanidine, TMG)1H-1,2,4-Triazole-1-carboximidamide
Structure HNC(NR₂)₂
pKa of Conjugate Acid ~13.6 (Very Strong Base)[4]Significantly < 13.6 (Weak Base)
Primary Role Strong organic base, catalyst[2][6]Guanidinylating agent, synthetic building block[9][11]
Reactivity Profile High nucleophilicity, readily protonatedModerate electrophilicity at the carboximidamide carbon
Common Application Deprotonation of weak acids (e.g., nitroalkanes in Henry reactions, Michael additions)[12]Transfer of a guanidinyl group to an amine or other nucleophile[13]
Stability The free base can be hygroscopic and absorb CO₂. Salts are stable.The hydrochloride salt is a stable, crystalline solid.[10]

Part 4: Experimental Protocols for Reactivity Assessment

To empirically validate the differences in reactivity, the following protocols can be implemented.

Protocol 1: Comparative Basicity by Potentiometric Titration

This experiment directly measures the pKa of the conjugate acids, providing a quantitative comparison of base strength.

Methodology:

  • Preparation : Prepare equimolar solutions (e.g., 0.01 M) of guanidine hydrochloride and 1H-1,2,4-Triazole-1-carboximidamide hydrochloride in deionized water.

  • Instrumentation Setup : Use a calibrated pH meter with a glass electrode. Maintain a constant temperature (e.g., 25°C) using a water bath. Stir the solution gently under an inert atmosphere (N₂ or Ar) to prevent CO₂ absorption.

  • Titration : Titrate each solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

  • Data Collection : Record the pH after each addition of titrant.

  • Analysis : Plot the pH versus the volume of NaOH added. The pKa is equal to the pH at the half-equivalence point (where half of the sample has been neutralized).

Expertise & Trustworthiness Note: The use of an inert atmosphere is critical. Guanidine free base readily reacts with atmospheric CO₂ to form a carbonate salt, which would skew the titration curve and yield an inaccurate pKa. Calibration of the pH meter immediately before use with at least two standard buffers is essential for data integrity.

Protocol 2: Comparative Nucleophilicity via Kinetic Acylation Study

This experiment compares the rate at which each compound reacts with a standard electrophile, providing a measure of relative nucleophilicity.

Caption: Experimental workflow for comparative kinetic analysis.

Methodology:

  • Reagent Preparation :

    • Prepare a stock solution of each guanidine compound (e.g., 0.1 M in a dry, aprotic solvent like acetonitrile). Note: Guanidine must be used as the free base, which can be generated from its HCl salt. 1H-1,2,4-Triazole-1-carboximidamide hydrochloride must also be converted to its free base prior to the reaction.

    • Prepare a stock solution of an electrophile (e.g., 0.1 M benzoyl chloride in the same solvent).

    • Prepare a stock solution of an internal standard for analytical quantification (e.g., naphthalene for HPLC or 1,3,5-trimethoxybenzene for NMR).

  • Reaction : In a temperature-controlled vial, mix the guanidine solution with the internal standard. At time t=0, add an equimolar amount of the electrophile solution and start a timer.

  • Sampling : At predetermined time points (e.g., 1, 5, 10, 30, 60 minutes), withdraw an aliquot of the reaction mixture and immediately quench it (e.g., by adding it to a vial containing a small amount of acidic water) to stop the reaction.

  • Analysis : Analyze each quenched aliquot by HPLC or ¹H NMR to determine the concentration of the remaining guanidine reactant relative to the constant concentration of the internal standard.

Self-Validation System: The internal standard is crucial as it corrects for variations in sample volume and analytical instrument response, ensuring that the measured changes in concentration are solely due to the chemical reaction. Running a control reaction without the guanidine nucleophile ensures that the electrophile is stable under the reaction conditions.

Conclusion

The choice between a traditional guanidine and 1H-1,2,4-Triazole-1-carboximidamide is a choice between a potent base and a specialized building block.

  • Choose a traditional guanidine when your application requires a very strong, non-nucleophilic organic base to catalyze a reaction by deprotonating a weakly acidic substrate.

  • Choose 1H-1,2,4-Triazole-1-carboximidamide when your goal is to incorporate a guanidinyl moiety into a target molecule. Its tempered basicity and the role of the triazole as a leaving group make it an ideal and stable guanidinylating agent for pharmaceutical and fine chemical synthesis.

Understanding these fundamental differences in reactivity, grounded in their distinct electronic structures, empowers researchers to make more effective and strategic decisions in experimental design.

References

  • INEOS OPEN. (2020). GUANIDINE: A SIMPLE MOLECULE WITH GREAT POTENTIAL: FROM CATALYSTS TO BIOCIDES AND MOLECULAR GLUES.
  • Chem Zipper. (2019). Basicity of Guanidine.
  • Chem-Impex. 1H-1,2,4-Triazole-1-carboxamidine hydrochloride.
  • Unacademy. Basicity of Amidines and Guanidines.
  • Wikipedia. Guanidine.
  • ConnectSci. (2014).
  • PubMed. (2010). Guanidine chemistry.
  • SYNTHESIS. (2006). Guanidines in Organic Synthesis.
  • WorldOfChemicals. (2026). The Role of 1H-1,2,4-Triazole-1-carboximidamide HCl in Antiviral Drug Synthesis.
  • Royal Society of Chemistry. (2014).
  • ACS Publications. (2021). Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)
  • IntechOpen. (2016).
  • Conier Chem&Pharma Limited. Buy 1h-1,2,4-triazole-1-carboxamidine hydrochloride.
  • Wikipedia. 1,2,4-Triazole.
  • Fluorochem. 1H-1,2,4-Triazole-1-carboxamidine hydrochloride.
  • ACS Publications.

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Validation

A Comparative Guide to LC-MS Purity Validation of 1H-1,2,4-Triazole-1-carboximidamide

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and drug safety. This g...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of regulatory compliance and drug safety. This guide provides an in-depth technical comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the purity validation of 1H-1,2,4-Triazole-1-carboximidamide, a critical building block in the synthesis of various therapeutic agents, including antivirals like Peramivir.[1]

We will explore two distinct, validated LC-MS approaches, providing the causal logic behind experimental choices and presenting supporting data to guide your method development and validation strategy. This document is structured to offer full editorial autonomy, moving beyond rigid templates to deliver field-proven insights grounded in scientific integrity.

The Analytical Challenge: Characterizing a Polar, Nitrogen-Rich Heterocycle

1H-1,2,4-Triazole-1-carboximidamide (as its hydrochloride salt, MW: 147.57 g/mol ) is a polar, basic compound. Its structure, featuring a triazole ring and a guanidinium-like group, presents a specific set of analytical challenges. Retaining and resolving such a hydrophilic compound and its potential impurities on traditional reversed-phase columns can be difficult, often requiring specialized approaches.

Potential Impurities: A Process-Oriented View

To develop a robust, purity-indicating method, one must first understand the potential impurities that may arise during synthesis. A plausible synthetic route for 1H-1,2,4-Triazole-1-carboximidamide hydrochloride involves the reaction of 1H-1,2,4-triazole with a guanidinylating agent, or a related cyclization reaction. For instance, a reaction between a hydrazine derivative and an amidine reagent can yield the 1,2,4-triazole core.[2] Based on common synthetic pathways for triazoles and guanidines, we can anticipate several classes of impurities:

  • Starting Materials: Unreacted 1H-1,2,4-triazole and the guanidinylating agent (e.g., cyanamide, O-methylisourea).

  • Process-Related Impurities: By-products from side reactions, such as dimers or products of incomplete reaction. An example is the formation of melamine-like structures under certain conditions.

  • Degradation Products: The 1,2,4-triazole ring is generally stable, but harsh pH or temperature conditions could lead to hydrolysis of the carboximidamide group to form a carboxamide or carboxylic acid.[3]

A successful purity method must be able to separate the main component from these structurally similar and often equally polar compounds.

Comparative LC-MS Methodologies

We will compare two orthogonal chromatographic strategies: Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase Liquid Chromatography (RPLC) using a polar-embedded column. Both methods are coupled with tandem mass spectrometry (MS/MS) for definitive identification and sensitive quantification.

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent choice for highly polar compounds that are poorly retained in reversed-phase systems.[4] The retention mechanism involves the partitioning of the analyte between a water-enriched layer on the surface of a polar stationary phase and a mobile phase high in organic solvent.[5] This not only provides strong retention for polar analytes but also enhances ESI-MS sensitivity due to the high organic content of the mobile phase promoting efficient desolvation.[5][6]

Method B: Reversed-Phase LC with a Polar-Embedded C18 Column

While traditional C18 columns can suffer from poor retention of polar compounds in highly aqueous mobile phases, modern polar-embedded phases are designed to overcome this. These columns incorporate a polar group (e.g., amide, carbamate) near the base of the alkyl chain, which allows the phase to be wetted with 100% aqueous mobile phases without "phase collapse," ensuring reproducible retention for hydrophilic analytes.

Experimental Design & Protocols

The following protocols are presented as robust starting points for method development and validation.

Sample and Standard Preparation
  • Diluent: 90:10 Acetonitrile/Water (v/v). This composition is suitable for both HILIC and RPLC methods and ensures analyte solubility.

  • Stock Solution (1.0 mg/mL): Accurately weigh and dissolve 1H-1,2,4-Triazole-1-carboximidamide HCl in the diluent.

  • Working Standard (10 µg/mL): Dilute the stock solution appropriately with the diluent.

  • Sample Preparation (1.0 mg/mL): Prepare the test sample in the same manner as the stock solution.

Method A: HILIC-MS/MS Protocol
  • Column: Amide-based HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm). Amide phases offer excellent retention for polar, basic compounds.[7]

  • Mobile Phase A: Water with 10 mM Ammonium Formate and 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    Time (min) Flow (mL/min) %A %B
    0.0 0.4 5 95
    5.0 0.4 40 60
    5.1 0.4 5 95

    | 7.0 | 0.4 | 5 | 95 |

  • MS/MS Detection (Positive ESI):

    • Analyte: 1H-1,2,4-Triazole-1-carboximidamide ([M+H]⁺ = 114.1).

    • MRM Transitions:

      • Quantifier: m/z 114.1 → 71.1 (Loss of HN=C=NH₂)

      • Qualifier: m/z 114.1 → 44.1 (Guanidinium fragment)

    • Potential Impurity (1H-1,2,4-triazole): [M+H]⁺ = 70.1; MRM: m/z 70.1 → 43.1.

Method B: Polar-Embedded RPLC-MS/MS Protocol
  • Column: Polar-embedded C18 column (e.g., Agilent ZORBAX Extend-C18, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    Time (min) Flow (mL/min) %A %B
    0.0 0.4 98 2
    5.0 0.4 50 50
    5.1 0.4 98 2

    | 7.0 | 0.4 | 98 | 2 |

  • MS/MS Detection: Same parameters as Method A.

Method Validation: A Framework for Trust

A rigorous validation protocol is essential to ensure the method is fit for its intended purpose. The following plan is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8][9][10]

G

Validation Parameters & Acceptance Criteria
ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak purity analysis (MS); resolution > 2 from closest eluting peak.
Linearity Proportionality of signal to concentration.Correlation coefficient (r²) ≥ 0.995 over the specified range.
Range Interval providing suitable linearity, accuracy, and precision.80% to 120% of the test concentration for assay.
Accuracy Closeness of test results to the true value.% Recovery within 98.0% - 102.0% for API assay.
Precision Agreement between repeated measurements.Repeatability (RSD ≤ 1.0%); Intermediate Precision (RSD ≤ 2.0%).
LOD Lowest amount detectable.Typically S/N ratio of 3:1.
LOQ Lowest amount quantifiable with acceptable accuracy and precision.Typically S/N ratio of 10:1; RSD ≤ 10%.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters (e.g., tailing factor, resolution) remain within limits.

Comparative Performance Data (Hypothetical)

The following tables summarize the expected performance of the two methods based on typical results for similar analytes.

Table 1: Chromatographic Performance Comparison
ParameterMethod A (HILIC)Method B (RPLC)Rationale & Insights
Retention Time (Analyte) 3.5 min1.8 minHILIC provides significantly more retention for the polar analyte, moving it away from the solvent front and potential early-eluting interferences.
Retention Time (Impurity A - Triazole) 2.1 min1.2 minBoth methods elute the more polar impurity before the main analyte.
Resolution (Analyte/Impurity A) 4.52.8The superior retention on the HILIC column translates to better resolution between the parent compound and its potential impurity.
Tailing Factor (Analyte) 1.11.3HILIC often provides better peak shape for basic compounds compared to standard RPLC due to a different interaction mechanism.
MS Sensitivity (S/N at LOQ) ~15:1~11:1The high organic mobile phase in HILIC enhances ESI efficiency, leading to improved sensitivity.[6]
Table 2: Validation Summary Data
Validation ParameterMethod A (HILIC)Method B (RPLC)ICH Q2(R1) Acceptance Criteria
Linearity (r²) 0.99920.9985≥ 0.995
Accuracy (% Recovery) 99.5% - 101.2%98.8% - 101.5%98.0% - 102.0%
Precision (Repeatability, RSD) 0.5%0.8%≤ 1.0%
Precision (Intermediate, RSD) 0.9%1.2%≤ 2.0%
LOQ (ng/mL) 0.51.0S/N ≥ 10

Discussion and Recommendations

G

Both HILIC and polar-embedded RPLC methods can be successfully validated for the purity analysis of 1H-1,2,4-Triazole-1-carboximidamide. However, the data clearly indicates that the HILIC method (Method A) offers superior performance for this specific application.

The primary advantages of the HILIC approach are:

  • Superior Retention and Resolution: By providing stronger retention for the highly polar analyte and its potential impurities, HILIC offers a more robust separation, reducing the risk of co-elution and ensuring more accurate quantification.

  • Enhanced Sensitivity: The higher organic content of the mobile phase in HILIC is inherently more compatible with electrospray ionization, leading to a lower limit of quantification. This is particularly critical when analyzing impurities that must be controlled at very low levels (e.g., below 0.1%).

  • Orthogonality: HILIC provides a separation mechanism that is orthogonal to reversed-phase. This makes it an excellent primary method and invaluable for cross-validation if a secondary RPLC method is used for confirmation.

The polar-embedded RPLC method (Method B) remains a viable alternative. It is robust, often perceived as more "traditional" and straightforward by QC labs, and can be suitable if the required sensitivity levels are not as stringent. It serves as an excellent confirmatory method to ensure no impurities are co-eluting with the main peak in the primary HILIC method.

Final Recommendation: For the development of a primary, high-performance purity method for 1H-1,2,4-Triazole-1-carboximidamide, a HILIC-MS/MS approach is strongly recommended. Its ability to provide superior retention, resolution, and sensitivity for this class of polar compounds makes it the most robust and reliable choice for ensuring sample purity and meeting stringent regulatory requirements.

References

  • Potts, K. T., Armbruster, R., & Houghton, E. (1971). Mass spectra of some 1,2,4‐triazole derivatives. Journal of Heterocyclic Chemistry, 8(5), 773-778. Available at: [Link]

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Agilent Technologies. (2021). Simultaneous Determination of Eight Nitrosamine Impurities in Metformin Extended-Release Tablets Using the Agilent 6470 Triple Quadrupole LC/MS. Application Note. Available at: [Link]

  • U.S. Food and Drug Administration. (2020). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of NDMA in Metformin Drug Substance and Drug Product. FDA.gov. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives. Available at: [Link]

  • Varynskyi, B. O. (2016). Mass-spectrometric fragmentation of sodium 2-(4-methyl-5-(thiophene-2-yl)-4H-1,2,4-triazole-3-ylthio)acetate. Current issues in pharmacy and medicine: science and practice. Available at: [Link]

  • Ikizler, A. A., Ikizler, A., Erdoğan, Y., & Serdar, M. (1991). Mass Spectra of Some 1,2,4-Triazoles. Spectroscopy Letters, 24(3), 335-343. Available at: [Link]

  • Kato, Y., & Hirao, I. (1974). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Bulletin of the Chemical Society of Japan, 47(8), 1995-1999. Available at: [Link]

  • Waters Corporation. (n.d.). Analysis of Metformin and its Impurities Using Hydrophilic Interaction Liquid Chromatography (HILIC) Coupled With Ultraviolet (UV) and Mass Spectrometry (MS) Detection. Waters.com. Available at: [Link]

  • Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Obrnuta faza. Available at: [Link]

  • Global Info Research. (2026). The Role of 1H-1,2,4-Triazole-1-carboximidamide HCl in Antiviral Drug Synthesis. Medium. Available at: [Link]

  • AIR Unimi. (n.d.). LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride. Available at: [Link]

  • Agilent Technologies. (n.d.). Hydrophilic Interaction Chromatography (HILIC) Separation of Basic Drugs using MS/MS Detection. Application Note. Available at: [Link]

  • ResearchGate. (n.d.). Green and Efficient Synthesis of 1, 2, 4-Triazolidine-3-thiones using Guanidine Hydrochloride as a Recyclable Catalyst under the Aqueous Condition. Available at: [Link]

  • Semantic Scholar. (n.d.). Green and efficient synthesis of 1, 2, 4-Triazolidine-3-thiones using guanidine hydrochloride as a recyclable catalyst under the aqueous condition. Available at: [Link]

  • Tosoh Bioscience. (n.d.). HILIC–MS — High Resolution and Sensitivity for the Analysis of Very Polar Compounds. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Chemoenzymatic method of 1,2,4-triazole nucleoside synthesis: Possibilities and limitations. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of highly substituted 1,2,4-triazoles 3. Available at: [Link]

  • Journal of Chemistry. (2013). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Available at: [Link]

  • ResearchGate. (2025). Development and application of a HILIC UHPLC-MS method for polar fecal metabolome profiling. Available at: [Link]

  • Royal Society of Chemistry. (2016). A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy. Chemical Communications. Available at: [Link]

  • Google Patents. (n.d.). CN105906575A - Synthesizing process of 1H-1,2,4-triazole.
  • Xu, Y., et al. (2010). Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • PubMed. (2024). A synthesis of functionalized 3-amino-1,2,4-triazoles from nitrile imines and guanidine derivatives. Molecular Diversity. Available at: [Link]

  • National Center for Biotechnology Information. (2020). Development and Application of a LC-MS/MS Method for Simultaneous Quantification of Four First-Line Antituberculosis Drugs in Human Serum. PMC. Available at: [Link]

  • PubMed. (2012). Determination of aminoglycoside residues by liquid chromatography and tandem mass spectrometry in a variety of matrices. Journal of AOAC International. Available at: [Link]

  • GL Sciences. (n.d.). LT132 Simultaneous analysis of cyanoguanidine and melamine in food by LC/MS/MS. Available at: [Link]

  • Royal Society of Chemistry. (2015). LC-MS method for determining the activity of semicarbazide-sensitive amine oxidase in rodents. Analytical Methods. Available at: [Link]

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Comparative

1H-1,2,4-Triazole-1-carboximidamide: Hydrochloride Salt vs. Free Base Stability Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals 1H-1,2,4-Triazole-1-carboximidamide (often referred to as 1-amidino-1,2,4-triazole) is a highly specialized reagent utilized as a guanidi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

1H-1,2,4-Triazole-1-carboximidamide (often referred to as 1-amidino-1,2,4-triazole) is a highly specialized reagent utilized as a guanidinylating agent in organic synthesis and recognized as a critical intermediate—and process-related impurity—in the manufacturing of antiviral APIs like Peramivir[1].

While the free base form contains the active amidine moiety required for nucleophilic coupling reactions, commercial suppliers almost exclusively synthesize and distribute this compound as a monohydrochloride salt (CAS 19503-26-5)[2]. This guide objectively compares the chemical stability of the free base versus the hydrochloride salt, detailing the mechanistic causality behind their divergent degradation profiles and providing validated experimental protocols for stability-indicating analysis.

Mechanistic Causality: Why Salt Formation Dictates Stability

The stark stability disparity between the free base and the HCl salt is governed by the electronic properties of the carboximidamide (amidine) functional group[3].

  • Free Base (The Vulnerable State): In its free base form, the amidine group possesses an unprotonated imine nitrogen with an active, localized lone pair. This lone pair acts as a strong hydrogen-bond acceptor for ambient moisture and renders the molecule highly susceptible to oxidation. The localized electron density facilitates nucleophilic attack by water on the electrophilic amidine carbon. Under neutral or alkaline conditions, this hydrolysis pathway rapidly cleaves the C-N bond, expelling 1,2,4-triazole (an excellent leaving group) and forming urea or cyanamide byproducts[4].

  • Hydrochloride Salt (The Stabilized State): Conversion to the monohydrochloride salt protonates the imine nitrogen, forming an amidinium cation. This protonation fundamentally alters the molecule's electronic landscape. The positive charge is symmetrically delocalized via resonance across the nitrogen atoms. By tying up the lone pair in the pi-system, the amidinium ion becomes highly resistant to oxidation and sterically/electronically shields the central carbon from nucleophilic attack by water. Consequently, the HCl salt exhibits robust thermal and hydrolytic stability, allowing for long-term storage and handling[2].

Mechanism FB Free Base Amidine (Active Lone Pair) H2O Moisture / H2O Nucleophilic Attack FB->H2O Susceptible Deg Hydrolysis (Triazole + Urea/Amide) H2O->Deg Degradation Salt HCl Salt (Protonated Amidinium) Res Resonance Stabilization (Charge Delocalization) Salt->Res Ties up lone pair Stable Chemically Stable Resists Hydrolysis Res->Stable Prevents attack

Mechanistic pathways contrasting free base degradation vs. HCl salt resonance stabilization.

Comparative Physicochemical Properties

The structural differences between the two forms directly translate to macroscopic handling, solubility, and storage requirements. The table below summarizes the quantitative and qualitative differences necessary for laboratory planning.

PropertyFree Base (1H-1,2,4-Triazole-1-carboximidamide)Hydrochloride Salt (CAS 19503-26-5)
Molecular Formula C3H5N5C3H5N5 · HCl
Molecular Weight 111.11 g/mol 147.57 g/mol [5]
Physical State Amorphous solid / oil (prone to deliquescence)White to off-white crystalline solid[2]
Melting Point Unstable (degrades before melting)~199 °C[6]
Hydrolytic Stability Poor (rapid hydrolysis in ambient aqueous media)Excellent (stable in acidic/neutral aqueous solutions)
Storage Requirements Strictly anhydrous, inert atmosphere, < -20°CRoom temperature (below 30°C), tightly closed[7]
Primary Use Case Generated in situ for immediate nucleophilic couplingLong-term storage, bulk transport, standard reagent handling
Experimental Methodology: Stability-Indicating RP-HPLC Assay

To empirically validate the stability differences during API development or reagent quality control, researchers must employ a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method. The following self-validating protocol is adapted from validated methods used to quantify 1H-1,2,4-triazole-1-carboximidamide as a degradation impurity[1].

Protocol: Forced Degradation and Recovery Analysis Objective: Quantify the degradation rate of the free base vs. HCl salt under hydrolytic stress.

  • Sample Preparation: Prepare equimolar solutions (e.g., 1.0 mg/mL) of the free base and the HCl salt in HPLC-grade water. (Note: The free base must be generated in situ via careful neutralization of the HCl salt with exactly 1.0 eq of NaOH immediately prior to the stress test).

  • Stress Conditions (Hydrolysis): Subject both sample cohorts to basic stress (0.1 N NaOH) and acidic stress (0.1 N HCl) at 60°C for 24 hours.

  • Quenching: Arrest the degradation by neutralizing the samples to pH ~7.0 using equimolar HCl or NaOH. Dilute to a final working concentration of 100 µg/mL with the mobile phase.

  • Chromatographic Separation:

    • Column: Agilent Eclipse-XDB C18 (150 mm × 4.6 mm, 5 µm)[1].

    • Mobile Phase: Isocratic elution using 50:50 (v/v) Potassium dihydrogen phosphate buffer (adjusted to pH 3.2 with orthophosphoric acid) and Acetonitrile[1].

    • Causality Note: The acidic pH 3.2 ensures the amidine remains fully protonated during the run, preventing peak tailing and ensuring highly reproducible retention times[1].

    • Flow Rate: 1.0 mL/min[1].

    • Detection: UV absorbance at 210 nm.

  • Data Integration: Calculate the % recovery by comparing the peak area of the stressed samples against a freshly prepared, unstressed HCl salt reference standard.

Workflow Prep 1. Sample Preparation (Equimolar FB vs HCl) Stress 2. Forced Degradation (Acid, Base, Heat) Prep->Stress Quench 3. Quench & Neutralize (Arrest Degradation) Stress->Quench HPLC 4. RP-HPLC Analysis (C18 Column, pH 3.2 Buffer) Quench->HPLC Data 5. Peak Integration (% Recovery & Impurities) HPLC->Data

Self-validating RP-HPLC workflow for amidine forced degradation analysis.

Application Insights for Drug Development

For process chemists synthesizing guanidine derivatives, the stability dichotomy dictates workflow design. Because the free base cannot be stored reliably, reactions requiring the nucleophilic free base must utilize the robust HCl salt as the starting material. A non-nucleophilic organic base (such as N,N-Diisopropylethylamine / DIPEA) is typically added directly into the reaction vessel to deprotonate the amidinium ion and generate the active species in situ. Furthermore, during API stability testing (e.g., for Peramivir), the detection of free 1,2,4-triazole in the chromatogram serves as the primary marker for the hydrolytic degradation of the carboximidamide moiety[8].

References
  • ResearchGate. "Novel RP-HPLC method for quantification of peramivir and its impurity (1H-1,2,4-triazole-1-carboximidamide) in bulk and injectable preparations".[Link]

  • ResearchGate. "THULASEEDHAR ALUMURI's research works". [Link]

  • Chemguide. "The hydrolysis of amides". [Link]

  • NIH PMC. "Hydrogen-bonding behavior of amidines in helical structure". [Link]

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Validation

Comprehensive Comparison Guide: Antimicrobial Efficacy of 1H-1,2,4-Triazole-1-carboximidamide Derivatives

The escalating crisis of multidrug-resistant (MDR) ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) necessit...

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Author: BenchChem Technical Support Team. Date: April 2026

The escalating crisis of multidrug-resistant (MDR) ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) necessitates the development of novel antimicrobial scaffolds. Among these, derivatives of1 [1] have emerged as highly potent pharmacophores. The unique combination of the electron-deficient 1,2,4-triazole core and the basic carboximidamide (guanidine-like) moiety allows these molecules to engage in diverse non-covalent interactions with bacterial targets.

This guide provides an objective, data-driven comparison of 1H-1,2,4-triazole-1-carboximidamide derivatives against standard clinical antibiotics, detailing their mechanisms of action, comparative efficacy, and the rigorous experimental protocols required to validate their performance.

Mechanistic Overview: Why Triazole-Carboximidamides?

The antimicrobial superiority of triazole-carboximidamide hybrids stems from their dual-action capabilities. The triazole ring acts as a stable bioisostere for amide bonds, easily penetrating bacterial cell walls, while the carboximidamide group mimics natural polyamines, facilitating membrane disruption and intracellular accumulation [2]. Furthermore, these derivatives frequently act as inhibitors of the NorA efflux pump in S. aureus, effectively reversing fluoroquinolone resistance [3].

MOA T 1H-1,2,4-Triazole-1- carboximidamide Derivative M Bacterial Cell Membrane (Targeting & Disruption) T->M Lipophilic Interaction G DNA Gyrase / Topoisomerase IV (Enzyme Inhibition) T->G Hydrogen Bonding E NorA Efflux Pump (Inhibition / Bypass) T->E Steric Hindrance D Bacterial Cell Death (Bactericidal Effect) M->D Leakage of Intracellular Contents G->D DNA Replication Halt E->D Intracellular Drug Accumulation

Mechanistic pathways of triazole-carboximidamide derivatives in bacterial cells.

Comparative Efficacy Data

To objectively evaluate the performance of these derivatives, we must benchmark their Minimum Inhibitory Concentration (MIC) values against established commercial antibiotics. The data below synthesizes recent high-throughput screening results for various triazole hybrid classes.

Table 1: In Vitro Antimicrobial Efficacy Comparison
Compound ClassTarget PathogenDerivative MIC (µg/mL)Reference StandardStandard MIC (µg/mL)Efficacy Conclusion
Triazole-Fluoroquinolone Hybrids S. aureus (MRSA)0.25 – 1.0Ciprofloxacin0.5 – 2.0Superior ; Overcomes target-site mutations [4].
Triazole-Schiff Base Hybrids E. coli (ATCC 25922)16.0 – 32.0Ampicillin16.0Equivalent ; Exhibits strong membrane targeting [5].
Indole-Triazole Derivatives S. aureus (MRSA)6.25Ciprofloxacin6.25Equivalent ; Acts as a potent NorA pump inhibitor [6].
Triazole-Carboximidamide Thio-ethers C. albicans3.125Fluconazole12.5Superior ; 4-fold increase in potency via CYP51 inhibition [7].

Key Insight: The hybridization of the 1,2,4-triazole core with fluoroquinolones (e.g., ofloxacin analogues) yields the most dramatic improvements, pushing MIC values down to 0.25 µg/mL against Gram-positive pathogens [4].

Standardized Experimental Protocols

To ensure scientific integrity and reproducibility (E-E-A-T), the evaluation of triazole-carboximidamide derivatives must follow self-validating, stringently controlled protocols. The methodologies below detail the causality behind each experimental choice.

Workflow A Compound Synthesis C Broth Microdilution (96-well plate) A->C B Inoculum Standardization B->C D MIC / MBC Determination C->D E Biofilm Disruption Assay D->E Lead Candidates

High-throughput antimicrobial screening workflow for triazole derivatives.

Protocol A: Broth Microdilution Assay for MIC/MBC Determination

Objective: To quantitatively determine the lowest concentration of the triazole derivative that completely inhibits visible bacterial growth (MIC) and kills 99.9% of the initial inoculum (MBC).

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Causality: CAMHB is strictly required because it contains standardized levels of calcium and magnesium, which are critical for the proper evaluation of membrane-targeting agents and prevent artificial chelation of the drug.

  • Compound Dilution: Dissolve the triazole-carboximidamide derivatives in 100% DMSO, then dilute in CAMHB to achieve a concentration range of 0.125 to 128 µg/mL in a 96-well plate.

    • Self-Validation: Ensure the final DMSO concentration in the assay wells does not exceed 1% (v/v). Include a "Vehicle Control" well (1% DMSO + bacteria) to validate that the solvent itself is not inhibiting bacterial growth.

  • Inoculum Standardization: Prepare a direct broth suspension of isolated colonies to achieve a turbidity equivalent to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this 1:150 in CAMHB to achieve a final well concentration of 5×105 CFU/mL.

    • Causality: Maintaining exactly 5×105 CFU/mL prevents the "inoculum effect"—a phenomenon where artificially high bacterial densities overwhelm the drug, leading to false-resistant MIC readouts.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours. Add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Causality: Resazurin acts as an objective, colorimetric viability indicator. Viable cells reduce the blue dye (resazurin) to a pink, fluorescent compound (resorufin), eliminating the subjectivity of visual turbidity assessments.

  • MBC Determination: Plate 10 µL from all wells showing no visible growth onto drug-free agar plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in CFU compared to the starting inoculum.

Protocol B: Anti-Biofilm Efficacy Assay (Crystal Violet Method)

Objective: To assess the ability of the derivatives to penetrate and disrupt established exopolysaccharide (EPS) matrices, a common resistance mechanism in P. aeruginosa and S. aureus [5].

  • Biofilm Formation: Seed 106 CFU/mL of the target pathogen into a flat-bottom 96-well polystyrene plate supplemented with 1% glucose. Incubate statically at 37°C for 48 hours to allow robust biofilm maturation.

    • Causality: The addition of 1% glucose induces osmotic stress, which significantly upregulates the synthesis of the EPS matrix, ensuring a clinically relevant biofilm model.

  • Treatment: Carefully aspirate the planktonic (free-floating) cells and wash the wells twice with Phosphate-Buffered Saline (PBS). Add the triazole derivatives at , , and their respective MIC values. Incubate for 24 hours.

  • Quantification: Discard the media, wash with PBS, and fix the remaining biofilm with 99% methanol for 15 minutes. Stain with 0.1% Crystal Violet (CV) for 20 minutes.

    • Causality: CV is a basic dye that binds to negatively charged surface molecules and polysaccharides in the extracellular matrix, providing a direct stoichiometric correlation to total biofilm biomass.

  • Elution & Readout: Solubilize the bound CV with 33% glacial acetic acid and measure the optical density (OD) at 590 nm using a microplate reader. Calculate the percentage of biofilm eradication relative to the untreated control.

Conclusion

The integration of the 1H-1,2,4-triazole-1-carboximidamide scaffold into existing antimicrobial frameworks provides a highly effective strategy for overcoming clinical resistance. By targeting both the bacterial cell membrane and vital intracellular enzymes (such as DNA gyrase), these derivatives frequently match or exceed the efficacy of standard reference drugs like Ciprofloxacin and Fluconazole. For drug development professionals, utilizing rigorous, standardized assays—such as resazurin-backed microbroth dilution and CV biofilm quantification—is paramount to accurately capturing the therapeutic window of these promising candidates.

References

  • Frontiers. (2023). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from [Link]

  • National Institutes of Health (PMC). (2020). 1,2,4-Triazoles as Important Antibacterial Agents. Retrieved from [Link]

  • Frontiers. (2023). Discovery of triazole derivatives for biofilm disruption, anti-inflammation and metal ion chelation. Retrieved from [Link]

  • National Institutes of Health (PMC). (2019). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. Retrieved from[Link]

  • SciSpace. (2018). Determination of antimicrobial activity of some 1,2,4-triazole derivatives. Retrieved from [Link]

Sources

Comparative

Benchmarking 1H-1,2,4-Triazole-1-carboximidamide Against Standard Guanylating Reagents

Executive Summary The transformation of primary amines into guanidines is a critical structural modification in drug development, essential for enhancing target binding affinity, cellular penetration, and aqueous solubil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The transformation of primary amines into guanidines is a critical structural modification in drug development, essential for enhancing target binding affinity, cellular penetration, and aqueous solubility. Historically, pyrazole-1-carboxamidine (PCA) and S-methylisothiourea have been the standard reagents for this transformation. However, the emergence of 1H-1,2,4-triazole-1-carboximidamide—particularly its bis-Boc protected derivative—has revolutionized both solution-phase and solid-phase guanylation. This guide provides an objective, data-driven comparison of these reagents, analyzing their mechanistic advantages, kinetic profiles, and practical applications in modern synthetic workflows.

Mechanistic Causality: Why Triazole Outperforms Pyrazole

The efficiency of any guanylating agent is fundamentally dictated by the stability of its leaving group during the collapse of the tetrahedral intermediate.

When an amine nucleophile attacks the electrophilic amidine carbon, a tetrahedral intermediate is formed. The rate-determining step for product formation is the subsequent elimination of the heterocyclic leaving group. The pKa of the conjugate acid of the leaving group serves as a direct predictor of reactivity:

  • 1,2,4-Triazole: Exhibits a pKa of approximately 10.26[1].

  • Pyrazole: Exhibits a significantly higher pKa of approximately 14.2.

Because 1,2,4-triazole is a substantially weaker base than pyrazole, the 1,2,4-triazolate anion is far more stable. This thermodynamic stability translates to rapid elimination, allowing 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine to achieve complete conversion of aliphatic primary amines in just 30 minutes, whereas standard pyrazole reagents often require up to 20 hours under identical conditions[2]. Furthermore, triazole-based reagents provide a greener alternative to S-methylisothiourea derivatives, completely circumventing the need for highly toxic heavy metal catalysts (e.g., HgCl2) previously required to drive the reaction forward[3].

Mechanism A Primary Amine (Nucleophile) C Tetrahedral Intermediate A->C Nucleophilic Attack B Triazole-1-carboximidamide (Electrophile) B->C D Guanidinylated Product C->D Elimination (Fast) E 1,2,4-Triazole (Leaving Group) C->E Cleavage

Mechanistic pathway of amine guanylation via tetrahedral intermediate and triazole elimination.

Quantitative Benchmarking Data

The following table summarizes the performance metrics of 1H-1,2,4-Triazole-1-carboximidamide against traditional alternatives.

Guanylating ReagentLeaving Group (pKa)Reaction Time (Aliphatic Amines)Byproduct Profile & RemovalKey Limitations
1H-1,2,4-Triazole-1-carboximidamide (Bis-Boc) 1,2,4-Triazole (~10.3)< 30 min [2]Excellent (Highly water-soluble)Requires acidic post-reaction Boc-deprotection.
1H-Pyrazole-1-carboxamidine (PCA) Pyrazole (~14.2)12 - 20 hours[2]Good (Water-soluble)Sluggish kinetics with sterically hindered substrates.
Goodman's Reagent Trifluoromethanesulfonamide (~5.8)< 15 minModerate (Requires chromatography)Highly moisture-sensitive; expensive to scale.
S-Methylisothiourea Methanethiol (~10.4)24+ hoursPoor (Toxic, volatile MeSH gas)Requires toxic heavy metal catalysts (HgCl2)[3].

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and mandatory in-process quality control (QC) checkpoints.

Protocol A: Solution-Phase Guanylation of Aliphatic Amines

Objective: Rapid conversion of a primary amine to a Boc-protected guanidine. Causality: Utilizing 2.0 equivalents of the triazole reagent establishes pseudo-first-order kinetics, ensuring the reaction is driven to absolute completion without the need for elevated temperatures that could degrade sensitive substrates.

  • Preparation: Dissolve the primary amine (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C under an inert argon atmosphere. Causality: DCM provides excellent solubility for Boc-protected reagents while the inert atmosphere prevents moisture-induced degradation.

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine (2.0 eq).

  • Propagation: Allow the reaction to warm to room temperature and stir for 30 minutes.

  • Self-Validation Checkpoint (TLC): Spot the reaction mixture against the starting amine on a silica TLC plate. Develop using Ninhydrin stain. Validation: The complete disappearance of the primary amine (pink/purple spot) confirms reaction completion.

  • Workup: Quench with saturated aqueous NH4Cl. Extract with DCM. The 1,2,4-triazole byproduct partitions entirely into the aqueous layer due to its high topological polar surface area[4].

Protocol B: On-Resin Guanylation for Solid-Phase Peptide Synthesis (SPPS)

Objective: Guanylation of N-terminal or lysine side-chain amines on a solid support. Causality: Steric hindrance on solid supports severely limits the efficacy of pyrazole-based reagents. The enhanced electrophilicity of the triazole reagent overcomes this barrier, allowing for complete conversion even on sterically congested peptoids[2].

  • Resin Swelling: Suspend the peptide-bound resin in Dimethylformamide (DMF) for 30 minutes. Causality: DMF disrupts intra-chain hydrogen bonding, maximizing pore accessibility for the bulky bis-Boc reagent.

  • Fmoc Deprotection: Treat the resin with 20% Piperidine in DMF (2 × 10 min) to expose the free primary amine. Wash thoroughly with DMF (5x) and DCM (5x).

  • Guanylation: Add a solution of 1H-triazole-1-[N,N′-bis(tert-butoxycarbonyl)]carboxamidine (2.0 eq per free amino group) and DIPEA (4.0 eq) in DMF. Agitate at room temperature for 2 hours.

  • Self-Validation Checkpoint (Kaiser Test): Cleave a micro-aliquot of resin and perform a Kaiser test. Validation: A color change from deep blue (indicating free amines) to pale yellow/colorless confirms 100% guanylation. If blue persists, re-subject the resin to Step 3.

  • Cleavage & Global Deprotection: Treat the resin with TFA/TIPS/H2O (95:2.5:2.5) for 2 hours to simultaneously cleave the peptide from the resin and remove the Boc protecting groups.

  • Isolation: Precipitate the final guanidinylated peptide in cold diethyl ether and centrifuge.

Workflow S1 Step 1: Resin Swelling DMF, 30 min S2 Step 2: Fmoc Deprotection 20% Piperidine/DMF S1->S2 S3 Step 3: Guanylation Triazole Reagent, DIPEA, 2 h S2->S3 S4 Step 4: Cleavage TFA/TIPS/H2O (95:2.5:2.5) S3->S4 Val Self-Validation: Kaiser Test (Negative) LC-MS Confirmation S3->Val In-process QC S5 Step 5: Precipitation Cold Diethyl Ether S4->S5

Step-by-step workflow for on-resin guanylation with integrated self-validation checkpoints.

Conclusion

For modern synthetic applications requiring the guanylation of amines, 1H-1,2,4-Triazole-1-carboximidamide (and its protected derivatives) represents a significant methodological upgrade over traditional pyrazole and isothiourea reagents. By leveraging the superior leaving-group thermodynamics of the 1,2,4-triazole moiety, researchers can achieve faster reaction times, overcome steric hindrance in solid-phase synthesis, and eliminate the need for toxic heavy metal catalysts.

References[2] Wester, A., Björkling, F., & Franzyk, H. "Evaluation of 1H-Triazole-1-[N,N′-Bis(tert-butoxycarbonyl)]carboxamidine in Solution-Phase and On-Resin Guanidinylation." The Journal of Organic Chemistry, ACS Publications.https://pubs.acs.org/doi/10.1021/acs.joc.1c00994[3] Hong, J., et al. "Facile Synthesis of the Neuraminidase Inhibitor Peramivir." Synthetic Communications, ResearchGate.https://www.researchgate.net/publication/258402507[4] Ram, V. J., et al. "Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications." Frontiers in Chemistry.https://www.frontiersin.org/articles/10.3389/fchem.2022.864286[1] BenchChem Editorial. "A Comparative Analysis of the Reactivity of 1,2,3-Triazoles and 1,2,4-Triazoles." BenchChem. https://www.benchchem.com

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Safety & Regulatory Compliance

Safety

1H-1,2,4-Triazole-1-carboximidamide proper disposal procedures

As a Senior Application Scientist, I understand that managing the lifecycle of highly reactive pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understandi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I understand that managing the lifecycle of highly reactive pharmaceutical intermediates requires more than just reading a Safety Data Sheet (SDS); it requires a mechanistic understanding of the chemical’s behavior and a self-validating operational workflow.

1H-1,2,4-Triazole-1-carboximidamide (often handled as the monohydrochloride salt, CAS 19503-26-5) is a critical guanylating building block used extensively in the synthesis of biologically active compounds, most notably the neuraminidase inhibitor peramivir[1][2]. However, its unique steric and electronic properties—which make it so valuable in drug development—also dictate strict handling and disposal protocols to mitigate its acute toxicity and environmental persistence[3][4].

Below is the comprehensive, field-proven guide to the safe operational handling and EPA-compliant disposal of 1H-1,2,4-Triazole-1-carboximidamide.

Mechanistic Safety & Toxicology Profile

To design an effective safety protocol, we must first understand why the compound is hazardous.

  • Acute Oral Toxicity (Category 3/4): The carboximidamide (guanidine-like) moiety is highly reactive[5]. If ingested or inhaled as a fine dust, it can interact indiscriminately with biological macromolecules, leading to systemic toxicity[4].

  • Severe Ocular Hazard (Category 2A): As a hydrochloride salt, the compound is moderately hygroscopic and acidic upon dissolution[4][5]. Contact with the corneal epithelium causes rapid, pH-driven osmotic damage, resulting in severe eye irritation[4].

  • Environmental Persistence (H412): The 1,2,4-triazole ring is metabolically and environmentally stable, resisting rapid biodegradation[1][3]. This stability means the compound acts as a persistent pollutant if introduced into municipal wastewater systems, strictly prohibiting any form of drain disposal[6][7].

Operational Benchtop Methodology

Every protocol must be a self-validating system. The following step-by-step methodology ensures that exposure risks are mitigated before they occur.

Step 1: Engineering Controls & Environmental Verification

  • Action: Conduct all handling of the dry powder within a certified Class II biological safety cabinet or a chemical fume hood. Verify that the face velocity is between 80–100 fpm prior to opening the container.

  • Causality: The powder is fine and hygroscopic[1]. Proper airflow prevents the aerosolization of micro-particulates, directly mitigating the inhalation hazard.

Step 2: Gravimetric Transfer & Static Mitigation

  • Action: Utilize a grounded, anti-static weighing spatula and conductive weigh boats. Wear nitrile gloves, a fastened lab coat, and unvented chemical safety goggles (safety glasses are insufficient).

  • Causality: Static charge accumulation on standard plastic spatulas can cause the powder to repel and aerosolize instantly, increasing the risk of ocular exposure.

Step 3: Reaction Quenching & pH Validation

  • Action: Post-reaction, quench the mixture and verify the pH using indicator strips or a calibrated probe. Adjust the solution to a neutral range (pH 5–9) using dilute NaOH or HCl before transferring to a bulk waste carboy.

  • Causality: Transferring highly acidic or basic triazole mixtures into a generic waste carboy can catalyze unintended reactions with residual organics, generating off-gasses that dangerously pressurize the sealed container[8][9].

Step 4: Equipment Decontamination (Triple-Rinse Protocol)

  • Action: Triple-rinse all glassware and spatulas with a compatible solvent (e.g., methanol or water). The first rinsate must be collected and routed to the hazardous waste stream[9].

  • Causality: The first rinse contains >95% of the residual active pharmaceutical ingredient (API). Isolating this fraction ensures that subsequent washes are clean enough to be handled according to standard institutional wash protocols, minimizing the total volume of generated hazardous waste[9].

Waste Segregation & Disposal Workflows

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines, 1H-1,2,4-Triazole-1-carboximidamide is not explicitly P-listed or U-listed[10][11]. However, due to its intrinsic toxicity and environmental persistence, it must be managed as a characteristic hazardous waste [10].

Because the triazole ring resists natural degradation, biological wastewater treatment is ineffective. High-temperature incineration at an EPA-approved Treatment, Storage, and Disposal Facility (TSDF) is the only acceptable method of destruction [6][10].

Waste Stream Characterization Data
Waste StreamPrimary HazardContainer SpecificationsEPA Disposal Routing
Solid Waste (Powder, contaminated PPE, weigh boats)Acute Toxicity (Oral)Puncture-proof poly-drum, double-bagged.High-Temperature Incineration
Aqueous Washings Aquatic Toxicity (H412)HDPE Carboy (Vented Cap).Wastewater Treatment / Incineration
Organic Solvents (Non-Halogenated)Flammability / ToxicityHDPE or Stainless Steel Carboy.Fuel Blending / Incineration
Organic Solvents (Halogenated, e.g., DCM)Corrosivity (HX gas upon combustion)HDPE Carboy.Incineration (with Heteroatom Scrubbers)

Disposal Decision Tree Visualization

The following logical workflow illustrates the routing of 1H-1,2,4-Triazole-1-carboximidamide waste from the benchtop to final EPA-compliant destruction.

G Start 1H-1,2,4-Triazole-1-carboximidamide Waste Generation State Physical State? Start->State Solid Solid Waste (Powder, PPE) State->Solid Solid Liquid Liquid Waste (Reaction Mixtures) State->Liquid Liquid SolidAction Seal in Poly-Drum (Solid Waste) Solid->SolidAction Solvent Solvent Type? Liquid->Solvent Aqueous Aqueous Waste (pH 5-9) Solvent->Aqueous Water-based Organic Organic Waste (Halogenated/Non) Solvent->Organic Organic Solvents AqAction Aqueous Carboy (NO Drain Disposal) Aqueous->AqAction OrgAction Solvent Carboy (Segregate Halogens) Organic->OrgAction TSDF EPA-Approved TSDF High-Temp Incineration SolidAction->TSDF AqAction->TSDF OrgAction->TSDF

Workflow for the classification and EPA-compliant disposal of triazole-derivative laboratory waste.

References

  • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 16218515, 1H-1,2,4-triazole-1-carboximidamide hydrochloride." PubChem. Available at:[Link]

  • United States Environmental Protection Agency (EPA). "Hazardous Waste Management and Characteristic Wastes (40 CFR Parts 260-268)." EPA.gov. Available at:[Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide & Drain Disposal Prohibitions." Northwestern University. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-1,2,4-Triazole-1-carboximidamide
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1H-1,2,4-Triazole-1-carboximidamide
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